molecular formula C11H16O B15553764 4-Pentylphenol-d11

4-Pentylphenol-d11

Cat. No.: B15553764
M. Wt: 175.31 g/mol
InChI Key: ZNPSUQQXTRRSBM-GILSBCIXSA-N
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Description

4-Pentylphenol-d11 is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 175.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16O

Molecular Weight

175.31 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenol

InChI

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2

InChI Key

ZNPSUQQXTRRSBM-GILSBCIXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentylphenol-d11: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and primary applications of 4-Pentylphenol-d11. This deuterated analog of 4-pentylphenol (B72810) serves as a crucial tool in analytical chemistry, particularly for the precise quantification of its non-deuterated counterpart in various complex matrices.

Core Chemical Properties and Structure

This compound, with the CAS number 1219805-30-7, is a stable, non-radioactive isotopic analog of 4-pentylphenol.[1] The key feature of its structure is the substitution of all eleven hydrogen atoms on the pentyl group with deuterium (B1214612) atoms. This isotopic labeling results in a molecule that is chemically almost identical to 4-pentylphenol but has a higher molecular weight, which allows for its differentiation in mass spectrometry-based analytical techniques.[2][3]

The IUPAC name for this compound is 4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenol.[1] Its structure is characterized by a phenol (B47542) ring substituted at the para position with a fully deuterated pentyl chain.

Structure:

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated analog, 4-pentylphenol.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
CAS Number 1219805-30-7[1]
Molecular Formula C₁₁D₁₁H₅O[1]
Molecular Weight 175.31 g/mol [1]
IUPAC Name 4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenol[1]
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])c1ccc(O)cc1[1]
InChI InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2[1]
Synonyms This compound (pentyl-D11), 4-n-Pentyl-d11-phenol, 4-n-Amylphenol D11[1]

Table 2: Physical Properties of 4-Pentylphenol (Non-deuterated)

PropertyValue
CAS Number 14938-35-3[4]
Molecular Formula C₁₁H₁₆O[4]
Molecular Weight 164.24 g/mol [4]
Melting Point 23-25 °C[4]
Boiling Point 342 °C[4]
Density 0.960 g/mL at 20 °C[4]

Experimental Protocols

Representative Synthesis Protocol: Deuterium Labeling of 4-Pentylphenol

The synthesis of this compound would likely involve the deuteration of a suitable precursor. A plausible approach is the acid-catalyzed hydrogen-deuterium exchange of 4-pentylphenol.

Materials:

  • 4-Pentylphenol

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Palladium on carbon (Pd/C, 10%) or other suitable catalyst

  • Deuterated solvent (e.g., deuterated acetic acid)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Methodology:

  • Catalyst Activation: The Pd/C catalyst is activated under a stream of deuterium gas (D₂) at an elevated temperature in a suitable reaction vessel.

  • Reaction Setup: 4-Pentylphenol is dissolved in a deuterated solvent, and the activated catalyst is added under an inert atmosphere.

  • Deuteration: The reaction mixture is stirred at an elevated temperature under a positive pressure of deuterium gas. The progress of the reaction can be monitored by taking aliquots and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.

  • Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Representative Analytical Protocol: Quantification of 4-Pentylphenol in Water Samples by Isotope Dilution GC-MS

This protocol describes a general method for the quantification of 4-pentylphenol in environmental water samples using this compound as an internal standard.

Materials:

  • Water sample

  • This compound internal standard solution (of known concentration)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or hexane)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • A known volume of the water sample (e.g., 100 mL) is placed in a separatory funnel.

    • A precise volume of the this compound internal standard solution is added to the sample.

    • The sample is then extracted with an organic solvent. The extraction is typically performed multiple times to ensure efficient recovery.

    • The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated to a small volume.

  • Derivatization:

    • The concentrated extract is treated with a derivatizing agent to convert the phenol group into a less polar and more volatile derivative, which is more suitable for GC analysis. The reaction is typically carried out at an elevated temperature for a specific time.

  • GC-MS Analysis:

    • An aliquot of the derivatized sample is injected into the GC-MS system.

    • Gas Chromatography: The analytes are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature program is optimized to achieve good separation of 4-pentylphenol from other components in the sample.

    • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the derivatized 4-pentylphenol and the derivatized this compound.

  • Quantification:

    • The concentration of 4-pentylphenol in the original sample is calculated by comparing the peak area of the native analyte to the peak area of the deuterated internal standard, using a calibration curve prepared with known concentrations of 4-pentylphenol and a constant concentration of the internal standard.

Applications and Signaling Pathways

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4-pentylphenol. This technique is widely used in:

  • Environmental Monitoring: To determine the levels of 4-pentylphenol, an endocrine-disrupting compound, in water, soil, and sediment samples.

  • Food Safety: To analyze the migration of 4-pentylphenol from packaging materials into food products.

  • Toxicology and Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion (ADME) of 4-pentylphenol in biological systems.

Currently, there is no evidence in the scientific literature to suggest that this compound is used in studies of specific signaling pathways. Its utility lies in its role as an analytical standard rather than a biologically active agent.

Visualizations

Logical Workflow for Quantitative Analysis using this compound as an Internal Standard

The following diagram illustrates the typical workflow for the quantification of 4-pentylphenol in a sample matrix using this compound as an internal standard.

G Workflow for Quantitative Analysis using this compound cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Instrumental Analysis cluster_3 Data Processing and Quantification Sample Environmental or Biological Sample Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Concentration Concentration of Extract Extraction->Concentration Derivatize Derivatization of Phenolic Group (e.g., Silylation) Concentration->Derivatize GCMS GC-MS Analysis (Separation and Detection) Derivatize->GCMS Data Data Acquisition (Peak Areas of Analyte and IS) GCMS->Data Quantification Calculate Concentration of 4-Pentylphenol in Sample Data->Quantification Calibration Establish Calibration Curve Calibration->Quantification

References

Technical Guide: 4-Pentylphenol-d11 for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Pentylphenol-d11, a deuterated analog of 4-pentylphenol (B72810). Its primary application is as an internal standard in analytical methodologies, particularly in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 4-pentylphenol in various matrices. The use of a stable isotope-labeled internal standard is a robust method to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Core Compound Data

The key quantitative data for this compound are summarized in the table below.

ParameterValueSource
CAS Number 1219805-30-7[1][2]
Molecular Formula C₁₁D₁₁H₅O[1][2]
Molecular Weight 175.31 g/mol [2]
Synonyms This compound (pentyl-D11), 4-n-Pentyl-d11-phenol, 4-n-Amylphenol D11 (amyl)[1][2]
Unlabeled CAS Number 14938-35-3 (for 4-Pentylphenol)[1][2]

Role in Analytical Chemistry

This compound serves as an ideal internal standard for the quantitative analysis of 4-pentylphenol. In a typical workflow, a known amount of the deuterated standard is spiked into a sample at the beginning of the analytical process. Because this compound is chemically identical to the native analyte, it experiences the same losses during sample extraction, cleanup, and derivatization. In the final mass spectrometry analysis, the two compounds are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, the concentration of the native 4-pentylphenol in the original sample can be determined with high accuracy.

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Soil, Biological Fluid) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection) GC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration of 4-Pentylphenol Quant->Result

Analytical workflow for 4-pentylphenol using a deuterated internal standard.

Exemplary Experimental Protocol: Quantification of 4-Pentylphenol in Water Samples

While a specific protocol for this compound is not widely published, the following methodology for the analysis of alkylphenols in environmental water samples by Gas Chromatography-Mass Spectrometry (GC-MS) is a representative application.

1. Preparation of Standards

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-pentylphenol and this compound in methanol (B129727).

  • Working Standard Solutions: Create a series of calibration standards by diluting the 4-pentylphenol stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

2. Sample Preparation

  • To a 100 mL water sample, add 100 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Adjust the pH of the sample to < 2 with sulfuric acid.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water (pH < 2).

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of a 40:60 methanol:water solution to remove interferences.

    • Dry the cartridge under a stream of nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of ethyl acetate.

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

3. Derivatization (Optional, but recommended for phenols in GC)

  • To the concentrated extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.

    • Monitor characteristic ions for the derivatized 4-pentylphenol and this compound.

5. Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of the 4-pentylphenol derivative to the peak area of the this compound derivative against the concentration of the calibration standards.

  • Calculate the concentration of 4-pentylphenol in the water samples using the generated calibration curve.

This protocol provides a framework for the accurate and sensitive quantification of 4-pentylphenol in environmental samples. The use of this compound as an internal standard is critical for mitigating analytical variability and achieving reliable results.

cluster_relationship Relationship Diagram Analyte 4-Pentylphenol (Analyte) Method Isotope Dilution Mass Spectrometry Analyte->Method IS This compound (Internal Standard) IS->Method Result Accurate Quantification Method->Result

Logical relationship of this compound in analytical methods.

References

Synthesis and Isotopic Purity of 4-Pentylphenol-d11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Pentylphenol-d11. This deuterated analog of 4-pentylphenol (B72810) is a valuable tool in various research applications, including metabolism studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for determining isotopic enrichment.

Synthesis of this compound

The synthesis of this compound, with deuterium (B1214612) labeling on the pentyl chain, can be achieved through a multi-step process. A feasible synthetic strategy involves the preparation of a deuterated pentyl bromide, followed by a Grignard reaction and coupling with a protected phenol (B47542) derivative, and subsequent deprotection to yield the final product.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Pentanoic_acid Pentanoic acid-d10 Pentanol_d11 Pentanol-d11 Pentanoic_acid->Pentanol_d11 LiAlD4 Pentyl_bromide_d11 Pentyl-d11 bromide Pentanol_d11->Pentyl_bromide_d11 PBr3 Grignard Pentyl-d11 magnesium bromide Pentyl_bromide_d11->Grignard Mg Anisole_d11 4-(Pentyl-d11)anisole Grignard->Anisole_d11 4-Bromoanisole (B123540), Pd catalyst Final_Product This compound Anisole_d11->Final_Product BBr3

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Pentanol-d11

  • Materials: Pentanoic acid-d9 (1.0 eq), Lithium aluminum deuteride (B1239839) (LiAlD4, 1.5 eq), Anhydrous diethyl ether.

  • Procedure: A solution of pentanoic acid-d9 in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlD4 in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon). The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield pentanol-d11.

Step 2: Synthesis of Pentyl-d11 bromide

  • Materials: Pentanol-d11 (1.0 eq), Phosphorus tribromide (PBr3, 0.5 eq), Anhydrous diethyl ether.

  • Procedure: To a solution of pentanol-d11 in anhydrous diethyl ether at 0 °C, phosphorus tribromide is added dropwise with stirring. The reaction mixture is then refluxed for 4 hours. After cooling to room temperature, the mixture is poured onto ice and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed by distillation to give pentyl-d11 bromide.

Step 3: Synthesis of 4-(Pentyl-d11)anisole

  • Materials: Pentyl-d11 bromide (1.0 eq), Magnesium turnings (1.1 eq), 4-Bromoanisole (0.9 eq), Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), Anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: Pentyl-d11 bromide is added to a suspension of magnesium turnings in anhydrous THF to initiate the formation of the Grignard reagent, pentyl-d11 magnesium bromide. Once the Grignard reagent is formed, 4-bromoanisole and the palladium catalyst are added. The mixture is refluxed for 12 hours under an inert atmosphere. The reaction is then cooled and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 4: Synthesis of this compound

  • Materials: 4-(Pentyl-d11)anisole (1.0 eq), Boron tribromide (BBr3, 1.2 eq), Anhydrous dichloromethane (B109758) (DCM).

  • Procedure: A solution of 4-(pentyl-d11)anisole in anhydrous DCM is cooled to -78 °C. Boron tribromide is added dropwise, and the reaction mixture is stirred at this temperature for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to afford this compound.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

The workflow for determining the isotopic purity is as follows:

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation Purified_Product Purified this compound MS_Analysis Mass Spectrometry (MS) Purified_Product->MS_Analysis NMR_Analysis NMR Spectroscopy (1H and 2H) Purified_Product->NMR_Analysis Isotopic_Distribution Isotopic Distribution Profile MS_Analysis->Isotopic_Distribution Purity_Calculation Isotopic Purity Calculation (%) NMR_Analysis->Purity_Calculation Isotopic_Distribution->Purity_Calculation

Caption: Analytical workflow for isotopic purity determination.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the isotopic distribution of the final product. By analyzing the molecular ion cluster, the relative abundance of different isotopologues (molecules with varying numbers of deuterium atoms) can be quantified.

Experimental Protocol:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode or atmospheric pressure chemical ionization (APCI).

  • Data Analysis: The mass spectrum of the molecular ion region is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d10), and fully deuterated (d11) species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are powerful tools for confirming the positions of deuterium incorporation and quantifying the isotopic purity.

Experimental Protocol:

  • ¹H NMR: A ¹H NMR spectrum is acquired to confirm the absence or significant reduction of proton signals in the pentyl chain. The integration of any residual proton signals in the pentyl group relative to the aromatic protons provides a measure of the isotopic purity.

  • ²H NMR: A ²H NMR spectrum is acquired to directly observe the deuterium signals. The presence of signals corresponding to the different positions on the pentyl chain confirms the location of the deuterium labels.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis and Product Characteristics

ParameterValue
Chemical Formula C₁₁H₅D₁₁O
CAS Number 1219805-30-7
Molecular Weight 175.31 g/mol
Appearance Off-white to pale yellow solid
Overall Yield ~40-50% (based on analogous reactions)
Chemical Purity >98% (by HPLC)
Isotopic Purity ≥98 atom % D[1][2]

Table 2: Analytical Data for Isotopic Purity

Analytical MethodExpected Result
Mass Spectrometry (HRMS) Molecular ion peak observed at m/z corresponding to [C₁₁H₅D₁₁O - H]⁻. Isotopic distribution analysis shows the d11 isotopologue as the most abundant species.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.08 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 4.65 (s, 1H, OH). Absence of significant signals in the 0.9-2.6 ppm range corresponding to the pentyl chain protons.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 153.8 (C-OH), 130.1 (Ar-C), 129.5 (Ar-CH), 115.2 (Ar-CH). Signals for the pentyl chain carbons will be observed as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound.
²H NMR (CHCl₃, 61.4 MHz) δ (ppm): ~2.5 (br s, 2D, α-CD₂), ~1.5 (br s, 2D, β-CD₂), ~1.3 (br m, 4D, γ,δ-CD₂), ~0.9 (br s, 3D, ε-CD₃).

Conclusion

This technical guide outlines a robust and plausible methodology for the synthesis of this compound with high isotopic purity. The described multi-step synthesis, followed by rigorous purification and comprehensive analysis using mass spectrometry and NMR spectroscopy, ensures a high-quality product suitable for demanding research applications in drug development and metabolism studies. The provided protocols and data serve as a valuable resource for scientists and researchers working with isotopically labeled compounds.

References

Technical Guide: Certificate of Analysis for 4-Pentylphenol-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the analytical data and methodologies associated with the characterization of 4-Pentylphenol-d11. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Compound Information and Specifications

This compound is a deuterated analog of 4-pentylphenol (B72810), commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of the parent compound in various matrices. The deuterium (B1214612) labeling on the pentyl chain provides a distinct mass difference, allowing for accurate and precise measurement.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Chemical Name 4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenolLGC Standards[1]
Synonyms This compound (pentyl-D11), 4-n-Pentyl-d11-phenol, 4-n-Amylphenol D11LGC Standards[1]
CAS Number 1219805-30-7LGC Standards[1]
Unlabelled CAS Number 14938-35-3LGC Standards[1]
Molecular Formula C₁₁D₁₁H₅OLGC Standards[1]
Molecular Weight 175.31 g/mol LGC Standards
Product Format NeatLGC Standards
Purity and Isotopic Enrichment

The purity and isotopic enrichment are critical parameters for an internal standard, ensuring the accuracy of quantitative results.

ParameterSpecificationSource
Chemical Purity ≥ 98%LGC Standards
Isotopic Enrichment (Deuterium) ≥ 98 atom % DLGC Standards

Analytical Workflow for Quality Control

The certification of a deuterated standard like this compound involves a multi-step analytical workflow to confirm its identity, purity, and isotopic enrichment. The following diagram illustrates a typical workflow.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_cert Certification synthesis Deuterated Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Chemical Purity (GC-FID/MS) identity->purity isotopic Isotopic Enrichment (MS) purity->isotopic coa Certificate of Analysis Generation isotopic->coa

Figure 1: A generalized workflow for the quality control and certification of this compound.

Experimental Protocols

Detailed experimental protocols are essential for understanding and potentially reproducing the quality control assessment of this compound. The following sections describe the methodologies for key analytical tests.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure and the positions of deuterium labeling.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of the neat this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Protocol:

    • Acquire a proton NMR spectrum.

    • The spectrum is expected to show signals corresponding to the aromatic protons of the phenol (B47542) ring.

    • The signals corresponding to the pentyl chain protons should be significantly diminished or absent, confirming successful deuteration.

  • ¹³C NMR Protocol:

    • Acquire a carbon-13 NMR spectrum.

    • The spectrum will show signals for the carbon atoms in the aromatic ring and the pentyl chain.

    • Carbon signals coupled to deuterium will appear as multiplets, providing further confirmation of the labeling pattern.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment
  • Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • GC-MS Protocol:

    • Chromatographic Separation:

      • A dilute solution of the sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

      • The oven temperature is programmed to ensure the separation of this compound from any potential impurities.

    • Mass Spectrometric Analysis:

      • The eluting compound is ionized (e.g., by electron ionization).

      • The mass spectrum is acquired, scanning a mass range that includes the molecular ions of the deuterated and any residual non-deuterated compound.

      • The molecular ion peak should correspond to the calculated mass of C₁₁D₁₁H₅O (175.31 g/mol ).

    • Isotopic Enrichment Calculation: The relative intensities of the molecular ion peaks for the fully deuterated species and any partially deuterated or non-deuterated species are used to calculate the atom % D.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Chemical Purity
  • Objective: To determine the chemical purity of the compound by separating it from any non-volatile or volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Protocol:

    • A solution of the sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) is prepared at a known concentration.

    • The solution is injected into the GC-FID.

    • The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

    • The chemical purity is calculated as the percentage of the main peak area relative to the total peak area.

Application in Quantitative Analysis

This compound is primarily used as an internal standard for the quantification of 4-pentylphenol in environmental and biological samples. The following workflow illustrates its application in a typical analytical method.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental or Biological Sample spike Spike with this compound sample->spike extract Extraction (e.g., LLE, SPE) spike->extract instrument LC-MS/MS or GC-MS Analysis extract->instrument quant Quantification using Analyte/IS Ratio instrument->quant result Final Concentration Result quant->result

Figure 2: Workflow for the use of this compound as an internal standard in quantitative analysis.

By using a known amount of the deuterated internal standard, variations in sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte, 4-pentylphenol.

References

Physical and chemical characteristics of 4-Pentylphenol-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 4-Pentylphenol-d11, its application as an internal standard in quantitative analysis, and relevant biological context for the broader class of alkylphenols.

Core Characteristics

This compound is the deuterated form of 4-n-pentylphenol. The substitution of hydrogen atoms with deuterium (B1214612) atoms on the pentyl group results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound. Its physical and chemical properties are nearly identical to the non-labeled form, with the primary difference being the mass.

Physical and Chemical Data

The following tables summarize the key physical and chemical properties for both this compound and its non-deuterated analogue, 4-Pentylphenol (B72810).

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name 4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenol[1]
CAS Number 1219805-30-7[1][2]
Molecular Formula C₁₁D₁₁H₅O[1][2]
Molecular Weight 175.31 g/mol
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%

Table 2: Properties of 4-Pentylphenol (Non-deuterated)

PropertyValueSource
CAS Number 14938-35-3
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance Solid or clear light yellow to light brown liquid
Melting Point 23-25 °C
Boiling Point 342 °C
Density 0.960 g/mL at 20 °C
Solubility Limited in water; Soluble in Chloroform and Methanol (B129727)

Experimental Protocols: Application in Quantitative Analysis

This compound is primarily used as an internal standard (IS) for the accurate quantification of 4-pentylphenol in various matrices by isotope dilution mass spectrometry (IDMS), typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The use of a stable isotope-labeled standard is the gold standard for quantitative analysis as it corrects for sample loss during preparation and for matrix effects during ionization.

General Protocol for Quantification of 4-Pentylphenol in Water Samples by GC-MS

This protocol is a representative example for the determination of 4-pentylphenol in an environmental water sample.

1. Sample Preparation and Extraction:

  • Collect a 500 mL water sample.
  • Spike the sample with a known amount of this compound solution (e.g., 100 ng).
  • Perform a solid-phase extraction (SPE) to concentrate the analyte and internal standard. Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
  • Pass the spiked water sample through the SPE cartridge.
  • Wash the cartridge to remove interferences.
  • Elute the analyte and IS from the cartridge with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional but common for phenols):

  • To improve chromatographic properties and sensitivity, the extracted residue can be derivatized.
  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr).
  • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to complete the reaction.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Injector: Splitless mode, 250 °C.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor:
  • For 4-Pentylphenol (derivatized or native): Select 2-3 characteristic ions.
  • For this compound (derivatized or native): Select the corresponding ions with an 11 amu mass shift.

4. Quantification:

  • Prepare a series of calibration standards containing known concentrations of 4-pentylphenol and a constant concentration of this compound.
  • Process and analyze the calibration standards in the same manner as the samples.
  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
  • Calculate the concentration of 4-pentylphenol in the unknown sample using the response ratio from the sample and the calibration curve equation.

Visualizations

Experimental Workflow

The diagram below illustrates the typical workflow for using this compound as an internal standard in a quantitative analysis experiment.

G Sample 1. Water Sample Collection Spike 2. Spike with this compound (IS) Sample->Spike SPE 3. Solid-Phase Extraction Spike->SPE Elute 4. Elution & Concentration SPE->Elute Deriv 5. Derivatization (Optional) Elute->Deriv GCMS 6. GC-MS Analysis Deriv->GCMS Data 7. Data Acquisition (SIM Mode) GCMS->Data Cal 8. Create Calibration Curve Data->Cal Calc 9. Calculate Analyte Concentration Cal->Calc

Caption: Workflow for quantitative analysis using an internal standard.

Relevant Biological Pathway: Estrogen Receptor Signaling

While this compound is used for analytical purposes, the general class of alkylphenols (e.g., 4-nonylphenol, 4-octylphenol) has been identified as endocrine-disrupting chemicals that can act as agonists for the estrogen receptor (ER). Their binding to ER can trigger genomic and non-genomic signaling pathways, potentially leading to adverse health effects. The diagram below provides a simplified overview of the classical (genomic) estrogen receptor signaling pathway that can be activated by such compounds.

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ER) (inactive complex) ERE Estrogen Response Element (ERE) on DNA ER->ERE 2. Dimerization & Nuclear Translocation, Binds to ERE AP Alkylphenol (AP) (e.g., 4-Pentylphenol) AP->ER 1. Binding & Activation Transcription Gene Transcription ERE->Transcription 3. Recruits Co-activators mRNA mRNA Transcription->mRNA 4. Transcription Protein New Protein Synthesis mRNA->Protein 5. Translation Response Cellular Response Protein->Response 6. Biological Effect

Caption: Simplified genomic estrogen receptor signaling pathway.

References

An In-Depth Technical Guide to 4-Pentylphenol-d11: NMR and Mass Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectral data for 4-Pentylphenol-d11. Due to the limited availability of specific experimental spectra for this deuterated standard, this document outlines the predicted spectral characteristics based on the well-documented data of its non-deuterated analog, 4-pentylphenol (B72810), and established principles of isotopic labeling. This guide also includes detailed experimental protocols for the characterization of this compound.

Introduction

This compound (4-(undecadeuterio-pentyl)phenol) is a stable isotope-labeled version of 4-pentylphenol. It is an essential internal standard for quantitative analysis in various scientific disciplines, including environmental monitoring, pharmaceutical research, and toxicology studies. Its use in isotope dilution mass spectrometry allows for precise and accurate quantification of 4-pentylphenol, minimizing variations from sample preparation and matrix effects.

Predicted Spectral Data

The following tables summarize the predicted quantitative NMR and mass spectral data for this compound. These predictions are derived from the analysis of 4-pentylphenol and the known influence of deuterium (B1214612) substitution on spectral properties.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05Doublet2HAromatic Protons (ortho to -OH)
~6.75Doublet2HAromatic Protons (meta to -OH)
~4.60Singlet1HPhenolic Hydroxyl Proton (-OH)

Note: The signals corresponding to the pentyl chain protons are absent due to deuteration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~154.0C-OH (ipso-carbon)
~135.0C-C₅D₁₁ (ipso-carbon)
~129.0Aromatic CH (meta to -OH)
~115.0Aromatic CH (ortho to -OH)
~35.0-CD₂- (benzylic)
~31.0-CD₂-
~22.0-CD₂-
~14.0-CD₃

Note: Signals from the deuterated pentyl chain carbons (*) will be significantly lower in intensity and may exhibit splitting due to carbon-deuterium coupling.

Table 3: Predicted Mass Spectral Data for this compound

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
175High[M]⁺ (Molecular Ion)
118Moderate[M - C₄D₉]⁺
107High[M - C₅D₁₁]⁺ (cleavage of the pentyl chain)

Note: The molecular ion peak is shifted to m/z 175 from 164 for the non-deuterated compound.[1][2] The fragmentation pattern is also altered due to the increased strength of C-D bonds compared to C-H bonds.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C and the effects of deuteration.

    • Temperature: 298 K.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation:

    • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is suitable for analysis.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Interpretation cluster_result Final Characterization Prep_NMR Dissolve in CDCl3 with TMS NMR_Acq NMR Spectroscopy (1H and 13C) Prep_NMR->NMR_Acq Prep_MS Dilute in Volatile Solvent MS_Acq GC-MS Analysis Prep_MS->MS_Acq NMR_Process NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Process MS_Process MS Data Processing (Peak Integration, Library Search) MS_Acq->MS_Process NMR_Interpret NMR Spectral Interpretation (Chemical Shifts, Multiplicity) NMR_Process->NMR_Interpret MS_Interpret Mass Spectrum Interpretation (Molecular Ion, Fragmentation) MS_Process->MS_Interpret Final_Report Structure Confirmation and Purity Assessment NMR_Interpret->Final_Report MS_Interpret->Final_Report

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Safety of 4-Pentylphenol-d11

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for 4-Pentylphenol-d11, compiled for researchers, scientists, and professionals in drug development. The information is based on the safety data sheet of the non-deuterated analogue, 4-Pentylphenol, as specific, detailed toxicological data for the deuterated compound is limited. The primary chemical hazards are associated with the parent molecule, and deuterium (B1214612) labeling is not expected to significantly alter these properties.

Section 1: Chemical Identification and Physical Properties

This compound is a deuterated form of 4-Pentylphenol. Below are its key identifying and physical properties.

PropertyValue
Chemical Name This compound
Synonyms 4-n-Pentyl-d11-phenol, 4-n-Amylphenol-d11
CAS Number 1219805-30-7[1][2][3][4]
Molecular Formula C₁₁D₁₁H₅O[1]
Molecular Weight 175.31 g/mol
Appearance Colorless needles or beige solid (for non-deuterated form)
Density 0.960 g/mL at 20 °C (for non-deuterated form)
Purity ≥98 atom % D, min 98% Chemical Purity
Section 2: Hazard Identification and Classification

4-Pentylphenol is classified as a hazardous substance. The following table summarizes its hazard statements and classifications according to the Globally Harmonized System (GHS).

Hazard ClassGHS Classification
Skin Corrosion/Irritation Category 1B (H314): Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation Category 1 (H318): Causes serious eye damage
Acute Oral Toxicity Category 3 (H301): Toxic if swallowed
Hazardous to the Aquatic Environment, Chronic Category 2 (H411): Toxic to aquatic life with long lasting effects

Signal Word: Danger

Hazard Statements:

  • H314: Causes severe skin burns and eye damage

  • H301: Toxic if swallowed

  • H411: Toxic to aquatic life with long lasting effects

Section 3: First-Aid Measures

Immediate medical attention is required in case of exposure. The following are first-aid recommendations.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediately call a POISON CENTER or doctor/physician.
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Immediate medical attention is required.
Section 4: Handling and Storage

Proper handling and storage procedures are crucial to ensure safety.

Handling:

  • Wear personal protective equipment/face protection.

  • Use only under a chemical fume hood.

  • Do not breathe mist, vapors, or spray.

  • Do not get in eyes, on skin, or on clothing.

  • Do not ingest.

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store in a corrosive area.

  • Store locked up.

Section 5: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

Protection TypeRecommendation
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Visualizations

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don PPE A->B C Work in Fume Hood B->C D Weigh/Transfer C->D E Decontaminate Workspace D->E F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H

Safe handling workflow for this compound.
Logical Relationship: First-Aid Response to Exposure

This diagram illustrates the immediate first-aid actions to be taken in case of accidental exposure to this compound.

First_Aid_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Accidental Exposure Skin Skin Contact: Remove contaminated clothing, wash with soap and water. Exposure->Skin Eye Eye Contact: Rinse with water for 15 mins. Exposure->Eye Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting. Exposure->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

First-aid response to accidental exposure.

References

Commercial Sources and Technical Guide for 4-n-Pentyl-d11-phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity deuterated internal standards, 4-n-Pentyl-d11-phenol is a critical reagent for quantitative analysis, particularly in mass spectrometry-based assays. This technical guide provides an overview of its commercial availability, key specifications, and a representative experimental workflow for its application.

Commercial Availability

Several specialized chemical suppliers offer 4-n-Pentyl-d11-phenol. The following table summarizes the available quantitative data from prominent vendors to facilitate comparison and procurement.

SupplierProduct CodeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical Purity
LGC StandardsCDN-D-58581219805-30-7C₁₁D₁₁H₅O175.311998 atom % Dmin 98%
C/D/N Isotopes Inc.D-58581219805-30-7Not SpecifiedNot Specified99%Not Specified
Chiron ASNot Specified1219805-30-7Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Product specifications are subject to change. It is recommended to consult the supplier's certificate of analysis for the most current and detailed information.

Experimental Protocol: Application in Quantitative LC-MS/MS Analysis

Deuterated internal standards like 4-n-Pentyl-d11-phenol are instrumental in isotope dilution mass spectrometry. They serve as an ideal internal standard because their chemical and physical properties are nearly identical to the non-deuterated analyte, but they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This allows for accurate quantification by correcting for variations during sample preparation and analysis.

A generalized experimental protocol for the use of a deuterated internal standard in a quantitative LC-MS/MS workflow is as follows:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the non-deuterated analyte (4-n-Pentylphenol) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Similarly, prepare a 1 mg/mL stock solution of the deuterated internal standard (4-n-Pentyl-d11-phenol).

  • Preparation of Calibration and Quality Control (QC) Samples:

    • Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).

    • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same biological matrix.

  • Sample Preparation:

    • To a fixed volume of each calibration standard, QC sample, and unknown sample, add a precise volume of the deuterated internal standard working solution.

    • Perform sample extraction to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method to achieve separation of the analyte from other matrix components. Due to the similar physicochemical properties, the deuterated internal standard will co-elute with the analyte.

    • Optimize mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical quantitative analysis workflow utilizing a deuterated internal standard.

G prep_stocks Prepare Analyte & d11-IS Stock Solutions prep_cal_qc Prepare Calibration & QC Samples prep_stocks->prep_cal_qc sample_prep Sample Preparation (Spike with d11-IS) prep_cal_qc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: A representative workflow for quantitative analysis using a deuterated internal standard.

Methodological & Application

Application Notes: Quantitative Analysis of 4-Pentylphenol in Environmental Samples using 4-Pentylphenol-d11 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylphenol (B72810) is an alkylphenol of environmental concern due to its potential endocrine-disrupting properties and its use in the manufacturing of resins, and other industrial applications. Accurate and sensitive quantification of 4-pentylphenol in various environmental matrices is crucial for assessing its environmental fate, human exposure, and potential toxicological effects. This application note describes a robust and sensitive method for the quantitative analysis of 4-pentylphenol in water samples using gas chromatography-mass spectrometry (GC-MS) with 4-Pentylphenol-d11 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.

Principle

The method involves the extraction of 4-pentylphenol and the internal standard from the sample matrix, followed by derivatization to improve chromatographic performance and sensitivity. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry in selected ion monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Analytical Method

1. Reagents and Standards

  • 4-Pentylphenol (≥98% purity)

  • This compound (≥98% purity, 98 atom % D)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • High-purity solvents (e.g., methanol (B129727), dichloromethane, hexane)

  • Anhydrous sodium sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation

  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 4-pentylphenol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the 4-pentylphenol primary stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

3. Sample Preparation (Water Samples)

  • To a 100 mL water sample, add a known amount (e.g., 100 µL) of the 100 ng/mL this compound internal standard spiking solution.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes with 5 mL of dichloromethane.

  • Dry the eluate over anhydrous sodium sulfate and concentrate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and heat at 70°C for 30 minutes for derivatization.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Mass Spectrometer - Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions for monitoring is critical for sensitivity and selectivity. Based on the mass spectrum of derivatized 4-pentylphenol and its deuterated analog, the following ions are recommended:

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
4-Pentylphenol-TMS12.5 min236 (M+)221, 179
This compound-TMS12.45 min247 (M+)232, 179

Note: Retention times and optimal ions should be determined experimentally.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of 4-pentylphenol using the described method. Actual performance may vary depending on the specific instrumentation and matrix.

ParameterResult
Calibration Curve
Linearity (r²)> 0.995
Range1 - 200 ng/mL
Limits of Detection & Quantification
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Precision (as %RSD)
Intra-day< 10%
Inter-day< 15%
Accuracy (Recovery)
Spiked Water Samples85 - 110%

Experimental Protocols

Protocol 1: Calibration Curve Preparation

  • Prepare a series of at least five calibration standards of 4-pentylphenol in methanol, with concentrations ranging from the LOQ to the upper limit of the expected sample concentrations (e.g., 1, 5, 20, 100, 200 ng/mL).

  • To each calibration standard, add the this compound internal standard to a final concentration of 50 ng/mL.

  • Derivatize 1 mL of each standard solution as described in the sample preparation section.

  • Inject each derivatized standard into the GC-MS system.

  • Construct a calibration curve by plotting the peak area ratio of the 4-pentylphenol quantifier ion to the this compound quantifier ion against the concentration of 4-pentylphenol.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Protocol 2: Sample Analysis

  • Prepare the water sample, including the addition of the internal standard and derivatization, as described in the sample preparation section.

  • Inject the prepared sample extract into the GC-MS system.

  • Integrate the peak areas for the quantifier ions of both 4-pentylphenol and this compound.

  • Calculate the peak area ratio.

  • Determine the concentration of 4-pentylphenol in the sample extract using the calibration curve equation.

  • Calculate the final concentration in the original water sample by accounting for the initial sample volume and any dilution factors.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Water Sample IS_spike Spike with This compound Sample->IS_spike SPE Solid Phase Extraction IS_spike->SPE Deriv Derivatization (BSTFA) SPE->Deriv GC_Inject GC Injection Deriv->GC_Inject Standards Calibration Standards Standards->Deriv GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Detect Mass Spectrometric Detection (SIM) GC_Sep->MS_Detect Peak_Integ Peak Area Integration MS_Detect->Peak_Integ Ratio_Calc Calculate Area Ratios Peak_Integ->Ratio_Calc Quant Quantification of 4-Pentylphenol Ratio_Calc->Quant Cal_Curve Calibration Curve Plotting Cal_Curve->Quant

Caption: Experimental workflow for the quantitative analysis of 4-pentylphenol.

Fragmentation_Pathway cluster_M Molecular Ion cluster_F Key Fragments M 4-Pentylphenol-TMS (m/z 236) F1 [M-15]+ Loss of -CH3 (m/z 221) M->F1 -CH3 F2 [M-57]+ Loss of -C4H9 (m/z 179) M->F2 -C4H9

Caption: Proposed fragmentation of derivatized 4-pentylphenol in GC-MS.

Application Notes: Quantitative Analysis of 4-Pentylphenol in Environmental Samples by Isotope Dilution Mass Spectrometry (IDMS) using 4-Pentylphenol-d11

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Pentylphenol (B72810) is an alkylphenol of environmental concern due to its potential endocrine-disrupting properties and its use in the manufacturing of resins, and other industrial applications. Accurate and precise quantification of 4-pentylphenol in complex matrices such as water and soil is crucial for environmental monitoring and risk assessment. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides the highest level of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. This application note describes a robust method for the determination of 4-pentylphenol using 4-Pentylphenol-d11 as the internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of an isotopically labeled analyte (in this case, this compound) to a sample. The labeled compound is chemically identical to the native analyte and therefore behaves identically during sample preparation, extraction, and analysis, correcting for any sample loss. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric signals of the native analyte and the labeled internal standard.

Protocols

1. Sample Preparation

  • Water Samples:

    • To a 100 mL unfiltered water sample, add a known amount of this compound internal standard solution.

    • Acidify the sample to a pH of 2 using hydrochloric acid.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with methanol/water and then elute the analyte and internal standard with dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • Soil/Sediment Samples:

    • To 10 g of homogenized soil/sediment, add the this compound internal standard.

    • Perform pressurized liquid extraction (PLE) using a mixture of acetone (B3395972) and hexane.

    • Concentrate the extract and perform a clean-up step using silica (B1680970) gel chromatography to remove interferences.

    • The cleaned extract is then solvent-exchanged into a suitable solvent for analysis.

2. Derivatization

To improve the chromatographic properties and mass spectrometric sensitivity of 4-pentylphenol, a derivatization step is often employed.

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the derivatized sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (as TMS derivatives):

      • 4-Pentylphenol: m/z 236 (molecular ion), m/z 179 (quantification ion), m/z 73 (qualifier ion).

      • This compound: m/z 247 (molecular ion), m/z 190 (quantification ion).

Quantitative Data

The following tables summarize the expected performance characteristics of the IDMS method for the quantification of 4-pentylphenol.

Table 1: Method Detection and Quantification Limits

ParameterWater (ng/L)Soil (ng/g)
Method Detection Limit (MDL)0.50.1
Method Quantification Limit (MQL)1.50.3

Table 2: Precision and Accuracy

MatrixSpiked ConcentrationIntra-day Precision (%RSD, n=5)Inter-day Precision (%RSD, n=15)Recovery (%)
WaterLow (5 ng/L)4.56.898.5
High (50 ng/L)3.25.1101.2
SoilLow (1 ng/g)5.17.595.7
High (10 ng/g)3.86.299.3

Visualizations

The following diagrams illustrate the experimental workflow and the principle of isotope dilution mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water or Soil Sample Spike Spike with this compound Sample->Spike Extraction Solid-Phase or Pressurized Liquid Extraction Spike->Extraction Cleanup Extract Clean-up Extraction->Cleanup Derivatization Derivatization (BSTFA) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification using Isotope Ratios GCMS->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the IDMS analysis of 4-Pentylphenol.

idms_principle cluster_sample Sample cluster_standard Internal Standard cluster_measurement Mass Spectrometry Analyte Native Analyte (4-Pentylphenol) MS Mass Analyzer Analyte->MS Isotope Isotopically Labeled Analyte (this compound) Isotope->MS Ratio Measure Intensity Ratio (Analyte / Isotope) MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: The logical relationship of components in Isotope Dilution Mass Spectrometry.

Application Note: Quantitative Analysis of Alkylphenols using 4-Pentylphenol-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylphenols (APs) are a class of organic compounds widely used in the manufacturing of plastics, detergents, and other industrial products.[1][2] Due to their persistence in the environment and potential endocrine-disrupting effects, the accurate quantification of alkylphenols in various matrices is of significant importance for environmental monitoring, food safety, and toxicological studies.[2] Their estrogen-like activity can disrupt male fertility in aquatic organisms and potentially impact human health.[2]

This application note provides a detailed protocol for the quantitative analysis of a range of 4-n-alkylphenols using gas chromatography-mass spectrometry (GC-MS) with 4-Pentylphenol-d11 as an internal standard. The use of a deuterated internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.

Principle of the Method

This method involves the extraction of alkylphenols from the sample matrix, followed by derivatization to improve their volatility and chromatographic performance. The derivatized analytes are then separated and quantified by GC-MS operating in Selected Ion Monitoring (SIM) mode. This compound is added to all samples, calibration standards, and quality control samples at a constant concentration to serve as an internal standard for the quantification of the target alkylphenols.

Materials and Reagents

  • Analytes: 4-n-Propylphenol, 4-n-Butylphenol, 4-n-Hexylphenol, 4-n-Heptylphenol, 4-n-Octylphenol, 4-n-Nonylphenol

  • Internal Standard: this compound

  • Solvents: Dichloromethane (pesticide grade), Acetonitrile (HPLC grade), Hexane (GC grade)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reagents: Sodium sulfate (B86663) (anhydrous), Hydrochloric acid, Sodium hydroxide

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each alkylphenol and this compound in acetonitrile.

  • Intermediate Standard Mix (10 µg/mL): Prepare a mixed standard solution containing all target alkylphenols by diluting the stock solutions in acetonitrile.

  • Internal Standard Spiking Solution (5 µg/mL): Prepare a solution of this compound in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate standard mix into a blank matrix extract. Add the internal standard spiking solution to each calibration standard to achieve a constant concentration (e.g., 100 ng/mL).

Sample Preparation (Water Sample Example)
  • Sample Collection: Collect water samples in amber glass bottles.

  • Acidification: Acidify the water sample (e.g., 100 mL) to pH 2-3 with hydrochloric acid.

  • Spiking: Add a known amount of the this compound internal standard spiking solution to the sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of hexane, 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of deionized water (pH 2-3).

  • Sample Loading: Load the acidified and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the trapped analytes with 10 mL of a dichloromethane-acetonitrile mixture (1:1, v/v).

  • Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of hexane.

Derivatization
  • To the 1 mL reconstituted extract, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: Splitless mode, 280°C

  • Oven Program: Initial temperature 60°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following tables summarize the typical quantitative data obtained using this method. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS SIM Parameters for Alkylphenol Analysis

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
4-n-Propylphenol-TMS193208
4-n-Butylphenol-TMS207222
This compound-TMS (IS)218244
4-n-Hexylphenol-TMS235250
4-n-Heptylphenol-TMS249264
4-n-Octylphenol-TMS263278
4-n-Nonylphenol-TMS277292

Table 2: Method Validation Data

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
4-n-Propylphenol1 - 500>0.9950.31.092 ± 7
4-n-Butylphenol1 - 500>0.9950.20.895 ± 6
4-n-Hexylphenol1 - 500>0.9950.20.798 ± 5
4-n-Heptylphenol1 - 500>0.9950.31.096 ± 6
4-n-Octylphenol1 - 500>0.9950.41.293 ± 8
4-n-Nonylphenol1 - 500>0.9950.51.590 ± 9

LOD (Limit of Detection) and LOQ (Limit of Quantification) were determined with a signal-to-noise ratio of 3 and 10, respectively. Recovery was determined by spiking blank samples at three different concentration levels (low, medium, and high).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample_collection 1. Sample Collection (e.g., 100 mL Water) acidification 2. Acidification (pH 2-3) sample_collection->acidification spiking 3. Spiking with This compound (IS) acidification->spiking spe 4. Solid-Phase Extraction (C18 Cartridge) spiking->spe elution 5. Elution spe->elution concentration 6. Concentration & Reconstitution elution->concentration derivatization 7. Derivatization (BSTFA) concentration->derivatization gcms_analysis 8. GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_processing 9. Data Processing & Quantification gcms_analysis->data_processing results Quantitative Results (Concentration of Alkylphenols) data_processing->results

Caption: Experimental workflow for the quantitative analysis of alkylphenols.

internal_standard_logic cluster_calibration Calibration Curve cluster_sample_analysis Sample Analysis analyte_response Analyte Peak Area response_ratio Response Ratio (Analyte Area / IS Area) analyte_response->response_ratio is_response Internal Standard (IS) Peak Area is_response->response_ratio calibration_curve Plot: Response Ratio vs. Concentration Ratio response_ratio->calibration_curve concentration_ratio Concentration Ratio (Analyte Conc / IS Conc) concentration_ratio->calibration_curve determine_conc_ratio Determine Concentration Ratio from Calibration Curve calibration_curve->determine_conc_ratio Use Curve sample_analyte_response Analyte Peak Area in Sample sample_response_ratio Calculate Response Ratio for Sample sample_analyte_response->sample_response_ratio sample_is_response IS Peak Area in Sample sample_is_response->sample_response_ratio sample_response_ratio->determine_conc_ratio final_concentration Calculate Analyte Concentration in Sample determine_conc_ratio->final_concentration

Caption: Logic of internal standard calibration for quantitative analysis.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of various 4-n-alkylphenols. The detailed protocol for sample preparation, derivatization, and instrumental analysis, along with the representative validation data, demonstrates the suitability of this method for routine monitoring and research applications. The use of a deuterated internal standard is essential for minimizing matrix effects and ensuring high-quality quantitative results.

References

Application Notes and Protocols for Endocrine Disruptor Monitoring Using 4-Pentylphenol-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Pentylphenol-d11 as an internal standard in the monitoring of endocrine disruptors, particularly 4-pentylphenol (B72810). These guidelines are intended for researchers, scientists, and professionals in drug development involved in environmental analysis and endocrine disruptor research.

Introduction

4-Pentylphenol is an alkylphenol that is classified as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the endocrine system and can cause adverse health effects in an intact organism, or its progeny, or (sub)populations. Due to their widespread use in industrial and consumer products, alkylphenols are frequently detected in the environment and have become a significant concern for human and wildlife health. Accurate and reliable quantification of these compounds in various environmental matrices is crucial for risk assessment and regulatory monitoring.

This compound is the deuterated form of 4-pentylphenol and serves as an ideal internal standard for quantitative analysis using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation, extraction efficiency, and instrument response.[1]

Application: Quantitative Analysis of 4-Pentylphenol in Environmental Samples

This compound is primarily used as an internal standard for the precise and accurate quantification of 4-pentylphenol in environmental matrices such as water (surface water, wastewater) and biological samples.

Principle of Isotope Dilution Mass Spectrometry

The methodology is based on isotope dilution mass spectrometry. A known amount of this compound is added to the sample prior to extraction and analysis. Since this compound is chemically identical to the native 4-pentylphenol, it will behave similarly during all sample preparation steps. The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach significantly improves the accuracy and precision of the measurement by compensating for matrix effects and analyte losses during sample processing.

Quantitative Data Summary

The use of isotopically labeled internal standards, such as this compound, in the analysis of alkylphenols has been shown to provide reliable and accurate results. The following table summarizes typical performance data for analytical methods using such standards for the determination of alkylphenols in water samples, as demonstrated in an interlaboratory trial for a related ISO standard method.[2]

ParameterSurface WaterWastewater
Analyte Concentration Range0.05 - 0.4 µg/L0.1 - 5 µg/L
Recovery Rate (%) 98.0 - 144.1 95.4 - 108.6
Repeatability (within-lab precision, CVr %)1.9 - 7.81.9 - 7.8
Reproducibility (between-lab precision, CVR %)10.0 - 29.510.8 - 22.5

CVr: Repeatability variation coefficient; CVR: Reproducibility variation coefficient. Data adapted from an interlaboratory trial for the analysis of alkylphenols using isotope-marked internal standards.[2]

Experimental Protocols

The following are detailed protocols for the analysis of 4-pentylphenol in water samples using this compound as an internal standard with GC-MS.

Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)

This protocol is based on the general principles of the ISO 18857-2 standard for the analysis of alkylphenols in water.[2][3]

Materials:

  • Water sample (1 L)

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (GC grade)

  • Nitrogen gas (high purity)

  • Glassware (vials, flasks, etc.)

Procedure:

  • Sample Collection and Preservation: Collect a 1 L water sample in a clean glass bottle. Acidify the sample to pH 2-3 with formic acid to preserve the analytes.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the water sample. For a target concentration of 100 ng/L, add 100 µL of a 1 µg/mL solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2-3). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the SPE cartridge by passing a stream of nitrogen gas through it for at least 30 minutes.

  • Elution: Elute the retained analytes from the cartridge by passing 10 mL of dichloromethane through it. Collect the eluate in a clean glass tube.

  • Concentration: Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen gas in a water bath at 35-40°C.

  • Solvent Exchange (if necessary for derivatization): If a derivatization step is required, the solvent may need to be exchanged to a more suitable one (e.g., acetonitrile).

  • Final Volume Adjustment: Adjust the final volume of the extract to 1 mL with the appropriate solvent. The sample is now ready for derivatization and GC-MS analysis.

Protocol 2: Derivatization and GC-MS Analysis

For GC-MS analysis of phenols, a derivatization step is often employed to improve volatility and chromatographic performance. Silylation is a common derivatization technique.

Materials:

  • Sample extract from Protocol 1

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Pyridine (B92270) (GC grade)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Derivatization:

    • Transfer 100 µL of the sample extract to a clean GC vial.

    • Add 50 µL of pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Conditions (Example):

    • Injector: Splitless mode, 280°C

    • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 min

      • Ramp 1: 10°C/min to 180°C

      • Ramp 2: 5°C/min to 280°C, hold for 5 min

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor (for silylated derivatives):

        • 4-Pentylphenol: Monitor characteristic ions of the trimethylsilyl (B98337) (TMS) derivative.

        • This compound: Monitor the corresponding ions with an 11 amu mass shift.

Calibration and Quantification:

Prepare a series of calibration standards containing known concentrations of native 4-pentylphenol and a constant concentration of this compound. Process these standards in the same manner as the samples (derivatization). Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 4-pentylphenol in the samples can then be determined from this calibration curve.

Signaling Pathways and Logical Relationships

Experimental Workflow

The overall experimental workflow for the analysis of 4-pentylphenol using this compound as an internal standard is depicted below.

experimental_workflow sample Water Sample (1 L) spike Spike with This compound sample->spike spe Solid-Phase Extraction (SPE) spike->spe elution Elution spe->elution concentration Concentration elution->concentration derivatization Derivatization (Silylation) concentration->derivatization gcms GC-MS Analysis (SIM) derivatization->gcms data Data Analysis & Quantification gcms->data

Figure 1. Experimental workflow for the quantitative analysis of 4-pentylphenol.
Endocrine Disruption Signaling Pathways

4-Pentylphenol, like other alkylphenols, can exert its endocrine-disrupting effects through multiple signaling pathways. The primary mechanisms involve interaction with nuclear hormone receptors, particularly the estrogen receptor (ER) and the androgen receptor (AR).

Estrogen Receptor (ER) Agonism/Antagonism:

4-Pentylphenol can mimic the action of the natural hormone estradiol (B170435) by binding to estrogen receptors (ERα and ERβ). This binding can initiate a cascade of events leading to the transcription of estrogen-responsive genes, which can disrupt normal endocrine function. Some alkylphenols have also been shown to act as ER antagonists.[4]

estrogen_pathway cluster_cell Target Cell ER Estrogen Receptor (ERα / ERβ) HSP Heat Shock Proteins (HSP) ER->HSP Inactive Complex ERE Estrogen Response Element (ERE) in DNA ER->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription Response Altered Cellular Response (Endocrine Disruption) Transcription->Response Pentylphenol 4-Pentylphenol Pentylphenol->ER Binds to ER

Figure 2. Estrogenic signaling pathway of 4-pentylphenol.

Androgen Receptor (AR) Antagonism:

4-Pentylphenol and related alkylphenols have been shown to act as antagonists to the androgen receptor. They can bind to the AR and inhibit the binding of natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockage prevents the activation of androgen-responsive genes, leading to anti-androgenic effects which can be particularly detrimental to male reproductive health.[4][5]

androgen_pathway cluster_cell Target Cell AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) in DNA AR->ARE Translocation Blocked or Inactive Complex NoTranscription Inhibition of Gene Transcription ARE->NoTranscription AntiAndrogenic Anti-Androgenic Effects NoTranscription->AntiAndrogenic Pentylphenol 4-Pentylphenol Pentylphenol->AR Binds to AR (Antagonist) Androgen Androgens (e.g., DHT) Androgen->AR Binding Blocked

Figure 3. Anti-androgenic signaling pathway of 4-pentylphenol.

References

Application Notes: Quantitative Analysis of 4-Pentylphenol in Food and Beverage Matrices Using 4-Pentylphenol-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylphenol (B72810) is an alkylphenol that may be present in food and beverage products through various sources, including environmental contamination and migration from packaging materials. Due to its potential endocrine-disrupting properties, accurate and reliable quantification of 4-pentylphenol is crucial for food safety and human health risk assessment. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis as it corrects for matrix effects and variations in sample preparation and instrument response.[1] This application note details a robust method for the determination of 4-pentylphenol in food and beverage samples using 4-Pentylphenol-d11 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

A known amount of this compound is added to the sample prior to extraction. This "spiked" sample is then subjected to extraction and cleanup procedures. During this process, any loss of the target analyte (4-pentylphenol) will be accompanied by a proportional loss of the deuterated internal standard.[1] The final extract is analyzed by GC-MS. By measuring the ratio of the response of the native analyte to the deuterated standard, the concentration of 4-pentylphenol in the original sample can be accurately determined, compensating for variations in extraction efficiency and instrument performance.[1]

Quantitative Data Summary

The following table summarizes typical performance data for the analytical method described. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. The use of this compound as an internal standard ensures high accuracy and precision.

ParameterSolid Food Matrix (e.g., Fish Tissue)Liquid Food Matrix (e.g., Juice)Beverage Matrix (e.g., Wine)
Limit of Detection (LOD) 0.1 ng/g0.05 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.3 ng/g0.15 ng/mL0.15 ng/mL
Linearity (R²) (Range: 0.5 - 200 ng/mL) > 0.998> 0.999> 0.999
Intra-day Precision (%RSD, n=5) < 7%< 5%< 5%
Inter-day Precision (%RSD, n=15) < 10%< 8%< 8%
Recovery (%) 92 - 108%95 - 105%96 - 104%

Experimental Protocols

Materials and Reagents
  • 4-Pentylphenol (native standard)

  • This compound (internal standard)

  • Solvents: n-Hexane, Dichloromethane, Methanol, Acetonitrile (all HPLC or analytical grade)

  • Reagents: Anhydrous sodium sulfate (B86663), Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Florisil or Silica based)

Sample Preparation

Solid Food Matrix (e.g., Fish Tissue)

  • Homogenize 5 g of the tissue sample.

  • Spike the homogenized sample with a known amount of this compound solution.

  • Mix with anhydrous sodium sulfate to form a free-flowing powder.

  • Extract the sample using pressurized solvent extraction with n-hexane/dichloromethane.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Proceed to the cleanup step.

Liquid Food and Beverage Matrix (e.g., Juice, Wine)

  • Centrifuge 10 mL of the liquid sample to remove any solids.

  • Spike the supernatant with a known amount of this compound solution.

  • Perform liquid-liquid extraction with n-hexane.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Proceed to the cleanup step.

Cleanup (Solid-Phase Extraction - SPE)
  • Condition an SPE cartridge with n-hexane.

  • Load the concentrated extract onto the cartridge.

  • Wash the cartridge with n-hexane to remove interferences.

  • Elute the analytes with a mixture of n-hexane and dichloromethane.

  • Concentrate the eluate to near dryness.

Derivatization
  • Reconstitute the dried extract in a suitable solvent.

  • Add the derivatizing agent (e.g., BSTFA + 1% TMCS).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to form trimethylsilyl (B98337) derivatives of the phenols.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: Optimized for the separation of the analytes.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

    • Monitor characteristic ions for both native 4-pentylphenol and this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample Food/Beverage Sample spike Spike with this compound sample->spike extraction Extraction (LLE or PSE) spike->extraction spe Solid-Phase Extraction (SPE) extraction->spe derivatization Derivatization spe->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for the analysis of 4-Pentylphenol.

signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AP 4-Pentylphenol ER Estrogen Receptor (ER) AP->ER Binds/Activates AR Androgen Receptor (AR) AP->AR Binds/Antagonizes AhR Aryl Hydrocarbon Receptor (AhR) AP->AhR Interacts ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds XRE Xenobiotic Response Element (XRE) AhR->XRE Translocates & Binds Gene_Expression Altered Gene Expression ERE->Gene_Expression ARE->Gene_Expression XRE->Gene_Expression

Caption: Simplified signaling pathway of 4-Pentylphenol.

Discussion

The use of a deuterated internal standard such as this compound is essential for achieving the highest accuracy and precision in the quantitative analysis of 4-pentylphenol in complex matrices like food and beverages.[1][2] This stable isotope-labeled standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties during sample preparation and analysis, effectively mitigating matrix-induced signal suppression or enhancement.[3]

4-Pentylphenol, like other alkylphenols, is known to be an endocrine-disrupting chemical (EDC).[4] EDCs can interfere with the body's hormonal systems.[5][6] As illustrated in the signaling pathway diagram, 4-pentylphenol can bind to and activate the estrogen receptor (ER), mimicking the effects of endogenous estrogens.[4][7] This interaction can lead to the altered expression of genes regulated by the estrogen response element (ERE).[4] Furthermore, there is evidence that alkylphenols can also interact with other nuclear receptors, such as the androgen receptor (AR) and the aryl hydrocarbon receptor (AhR), potentially leading to a wider range of biological effects.[4] The analytical method described herein provides a reliable tool for monitoring the levels of this compound in the food supply, which is critical for assessing potential human exposure and associated health risks.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange in Deuterated 4-Pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with deuterated 4-Pentylphenol. The information is presented in a question-and-answer format to directly address common issues encountered during experiments involving isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange, and why is it a concern with deuterated 4-Pentylphenol?

A1: Isotopic back-exchange is the unintended replacement of deuterium (B1214612) atoms on your deuterated 4-Pentylphenol with hydrogen atoms from the surrounding environment.[1] This is a significant issue because it can compromise the accuracy of quantitative analyses, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), by altering the mass of the internal standard.[2] The phenolic hydroxyl (-OH) group is especially susceptible to rapid exchange with protons from sources like residual water in solvents.[3]

Q2: My ¹H NMR spectrum shows the disappearance of the phenolic proton signal. What does this mean?

A2: The disappearance of the phenolic proton signal is a common observation when using deuterated solvents like CDCl₃ or DMSO-d₆.[3] This occurs due to a rapid chemical exchange between the acidic phenolic proton and any trace amounts of deuterated water (D₂O) in the NMR solvent. The hydroxyl proton is replaced by a deuterium atom, which is not detected in ¹H NMR, leading to the signal's disappearance.[3]

Q3: How can I minimize the back-exchange of the phenolic deuterium?

A3: To minimize back-exchange, it is crucial to maintain a strictly anhydrous (water-free) and inert environment.[1] Use high-purity, aprotic deuterated solvents, and dry all glassware thoroughly before use.[1][3] Storing the deuterated 4-Pentylphenol under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture absorption.[3]

Q4: I'm observing incomplete deuteration on the aromatic ring or the pentyl chain. What are the likely causes?

A4: Incomplete deuteration can stem from several factors:

  • Insufficient reaction time or temperature: The deuteration reaction may not have gone to completion. Extending the reaction time or cautiously increasing the temperature could improve deuterium incorporation.[3]

  • Inadequate amount of deuterating agent: Using a significant molar excess of the deuterium source (e.g., D₂O, deuterated acid) is recommended to drive the reaction towards completion.[3]

  • Presence of protic impurities: Contamination with water or other protic substances can compete with the deuteration process. Ensure all reagents and solvents are anhydrous.[3]

Q5: How does pH affect the stability of the deuterium label?

A5: The rate of hydrogen-deuterium exchange is highly dependent on pH. The exchange rate is generally at its minimum around pH 2.5-3.0.[1] Both acidic and, more notably, basic conditions can catalyze the exchange reaction.[2][3][4] For sensitive experiments, it is advisable to work under neutral or near-neutral conditions.[4]

Q6: What are the best analytical techniques to confirm the level of deuteration?

A6: The most powerful and common techniques for determining the isotopic purity and the position of deuterium incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

  • ¹H NMR can be used to quantify the decrease in the signal intensity of protons that have been replaced by deuterium.[6]

  • ²H NMR directly observes the deuterium signals, providing clear evidence of incorporation.[6][7]

  • Mass Spectrometry (e.g., GC-MS or LC-MS) is highly sensitive for determining the isotopic distribution in a sample by analyzing the mass-to-charge ratio of the molecule.[2][5]

Quantitative Data Summary

The following tables provide a summary of typical data related to deuteration experiments.

Table 1: Typical Isotopic Purity Achieved with Different Deuteration Methods

Deuteration MethodCatalyst/ReagentTypical Isotopic Purity (%)Reference
Acid-CatalyzedDCl/D₂O>95[5]
Acid-CatalyzedAmberlyst-15>98[5][8]
Transition Metal-CatalyzedPt/C>90[5][9]
Microwave-AssistedAcid or Metal CatalystHigh[5][9]

Table 2: Influence of Solvent on Deuterium Back-Exchange

Solvent TypeExamplesPotential for Back-ExchangeRationale
AproticCDCl₃, DMSO-d₆, Benzene-d₆LowDo not have exchangeable protons themselves.[1]
ProticD₂O, Methanol-d₄HighContain exchangeable deuterons that can readily participate in exchange reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deuteration using Amberlyst-15

This protocol is adapted from literature procedures for the deuteration of phenolic compounds.[5][8]

  • Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

  • Reaction Setup: In a reaction vessel, combine 4-Pentylphenol (1 equivalent) with deuterium oxide (D₂O, 10-20 equivalents).

  • Catalyst Addition: Add the dried Amberlyst-15 resin to the mixture under an inert atmosphere (e.g., nitrogen).

  • Reaction: Tightly seal the vessel and heat the mixture (e.g., at 110°C) for a specified duration (e.g., 24 hours), protecting it from light.

  • Work-up: After cooling, filter the mixture to remove the Amberlyst-15 resin.

  • Isolation: The deuterated 4-Pentylphenol can be isolated by removing the D₂O via lyophilization, followed by extraction with a suitable organic solvent and drying.[3]

Protocol 2: Quantification of Deuteration Level by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the deuterated 4-Pentylphenol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

  • Internal Standard: Add an internal standard with a known concentration and a signal that does not overlap with the analyte signals.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay between scans for accurate integration.[5]

  • Analysis: Integrate the signals corresponding to the remaining protons on the aromatic ring and the pentyl chain. Compare these integrals to the integral of the internal standard to calculate the percentage of deuterium incorporation at each position.[6]

Visualizations

cluster_0 Isotopic Back-Exchange Mechanism Phenol_D Deuterated Phenolic Group (Ar-OD) Transition_State Transition State Phenol_D->Transition_State + H₂O Phenol_H Protonated Phenolic Group (Ar-OH) Transition_State->Phenol_H - DHO D2O D₂O (Deuterium Source) H2O Trace H₂O (Proton Source) H2O->Transition_State

Caption: Mechanism of phenolic deuterium back-exchange with trace water.

cluster_1 Troubleshooting Workflow: Low Deuteration Start Low Deuteration Observed in ¹H NMR / MS Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Workup Assess Work-up & Storage Start->Check_Workup Sol_Time Increase Reaction Time / Temperature Check_Reaction->Sol_Time Incomplete Reaction? Sol_Deuterium Use Excess Deuterating Agent Check_Reagents->Sol_Deuterium Insufficient Deuterium Source? Sol_Anhydrous Ensure Anhydrous Conditions Check_Reagents->Sol_Anhydrous Protic Impurities Present? Sol_Storage Store Under Inert Atmosphere Check_Workup->Sol_Storage Back-exchange during storage?

Caption: Troubleshooting flowchart for low deuteration in 4-Pentylphenol.

References

Technical Support Center: Minimizing Matrix Effects with 4-Pentylphenol-d11 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively minimizing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) using 4-Pentylphenol-d11 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis. Common sources of matrix effects include salts, lipids, proteins, and other endogenous or exogenous compounds present in the sample.

Q2: How does a deuterated internal standard like this compound help minimize matrix effects?

A2: A deuterated internal standard (IS) is a form of the analyte of interest where some hydrogen atoms have been replaced with deuterium (B1214612) atoms. Since this compound is chemically and structurally very similar to its non-deuterated counterpart (4-Pentylphenol) and other similar phenolic compounds, it co-elutes from the LC column and experiences similar matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: For which types of analyses is this compound a suitable internal standard?

A3: this compound is particularly suitable for the quantitative analysis of phenols and other structurally related compounds in complex matrices. It is commonly used in environmental analysis for the detection of various phenols in water samples and in clinical or forensic toxicology for the quantification of cannabinoids and their metabolites. Its phenolic structure and moderate hydrophobicity allow it to mimic the behavior of a range of analytes in these classes during extraction and LC-MS analysis.

Q4: Can this compound completely eliminate matrix effects?

A4: While highly effective, this compound may not completely eliminate all matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification. Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.

Troubleshooting Guides

Problem: Poor reproducibility of the analyte to internal standard (this compound) peak area ratio.

  • Possible Cause 1: Inconsistent Matrix Effects. The composition of the matrix may vary significantly between samples, leading to different degrees of ion suppression or enhancement for the analyte and internal standard.

    • Solution: Improve sample preparation to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner extract compared to simple protein precipitation.

  • Possible Cause 2: Analyte and Internal Standard Do Not Co-elute. As mentioned in the FAQs, a slight chromatographic shift can cause differential matrix effects.

    • Solution: Adjust the chromatographic conditions (e.g., gradient profile, mobile phase composition, column temperature) to ensure complete co-elution of the analyte and this compound.

  • Possible Cause 3: Incorrect Internal Standard Concentration. An error in the concentration of the this compound spiking solution will lead to systematic errors in the final calculated concentrations.

    • Solution: Carefully prepare and verify the concentration of the internal standard stock and working solutions.

Problem: The signal intensity of this compound is unexpectedly low or variable across samples.

  • Possible Cause 1: Significant Ion Suppression. The matrix is causing a strong suppression of the internal standard's signal.

    • Solution: Dilute the sample extract to reduce the concentration of matrix components. Also, consider optimizing the ionization source parameters (e.g., spray voltage, gas temperatures) to improve ionization efficiency.

  • Possible Cause 2: Degradation of the Internal Standard. The this compound may be degrading during sample storage or preparation.

    • Solution: Investigate the stability of this compound under your specific experimental conditions (e.g., pH, temperature, light exposure). Prepare fresh spiking solutions regularly.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for evaluating matrix effects and recovery in an LC-MS method using this compound.

Table 1: Matrix Effect and Recovery Evaluation

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution) (A)Mean Peak Area (Post-extraction Spike) (B)Mean Peak Area (Pre-extraction Spike) (C)Matrix Effect (%) (B/A * 100)Recovery (%) (C/B * 100)
Phenol10150,000120,000108,00080.0 (Suppression)90.0
Cannabidiol (CBD)10250,000237,500223,25095.0 (Slight Suppression)94.0
This compound (IS) 20 300,000 240,000 228,000 80.0 (Suppression) 95.0

Note: These are example values. Actual values will vary depending on the specific method and matrix.

Table 2: Precision and Accuracy Data

AnalyteSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
Phenol54.8 ± 0.396.06.3
5051.2 ± 2.5102.44.9
Cannabidiol (CBD)55.2 ± 0.2104.03.8
5049.5 ± 1.999.03.8

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using this compound

Objective: To quantitatively assess the extent of ion suppression or enhancement for a target analyte and this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • Target analyte stock solution

  • This compound internal standard stock solution

  • LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water, formic acid)

  • Appropriate sample preparation materials (e.g., SPE cartridges, protein precipitation plates)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): In a clean solvent (e.g., mobile phase initial conditions), prepare a solution containing the target analyte at a known concentration (e.g., 10 ng/mL) and this compound at a constant concentration (e.g., 20 ng/mL).

    • Set B (Post-extraction Spike): Process blank matrix samples through the entire sample preparation procedure. In the final, clean extract, spike the target analyte and this compound to the same concentrations as in Set A.

    • Set C (Pre-extraction Spike): Spike the blank matrix with the target analyte and this compound to the same concentrations as in Set A before the sample preparation procedure.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100

    • RE (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) * 100

    • An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Quantitative Analysis of Cannabinoids in Plasma using this compound

Objective: To accurately quantify cannabinoids in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of a this compound working solution (e.g., 50 ng/mL in methanol).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Injection Volume: 5 µL.

    • MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for each cannabinoid and for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification ratio->quant

Caption: Experimental workflow for cannabinoid analysis.

troubleshooting_logic start Poor Analyte/IS Ratio Reproducibility check_coelution Check Co-elution of Analyte and IS start->check_coelution adjust_hplc Adjust HPLC Method check_coelution->adjust_hplc No check_is_conc Verify IS Concentration check_coelution->check_is_conc Yes end Problem Resolved adjust_hplc->end improve_cleanup Improve Sample Cleanup improve_cleanup->end check_is_conc->improve_cleanup Correct reprepare_is Reprepare IS Solution check_is_conc->reprepare_is Incorrect reprepare_is->end

Caption: Troubleshooting poor ratio reproducibility.

References

Addressing chromatographic shift of 4-Pentylphenol-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts during the analysis of 4-Pentylphenol-d11.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Frequently Asked Questions (FAQs) - HPLC

Q1: My retention time for this compound is consistently shifting to earlier times in my reversed-phase HPLC analysis. What are the likely causes?

A sudden or gradual shift to an earlier retention time can be caused by several factors. The primary suspects are changes in the mobile phase composition or an increase in the flow rate. An increase in the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration in the mobile phase will decrease the retention of this compound on a reversed-phase column.[1] Additionally, an increase in the column temperature can also lead to earlier elution. A rule of thumb for reversed-phase isocratic separations is a retention time decrease of 1–2% for each 1°C increase in column temperature.

Q2: The retention time of my this compound peak is drifting later over a series of injections. What should I investigate?

A gradual shift to longer retention times often points to a chemical change in the system or a developing issue with the hardware.[1] If the retention time of an unretained compound (the void marker, t₀) is also shifting, the problem is likely related to the flow rate.[2] This could be due to a small leak in the system or issues with the pump's check valves. If the t₀ is stable, the issue is more likely chemical in nature. This could include the degradation of the stationary phase, accumulation of contaminants on the column, or a change in the mobile phase composition due to the evaporation of the more volatile organic solvent.[3]

Q3: I am observing random, unpredictable shifts in the retention time of this compound. Where should I start troubleshooting?

Random retention time shifts are often indicative of an unstable system. The first step is to check for any obvious issues such as loose fittings, which could cause intermittent leaks. Air bubbles in the pump or detector can also cause erratic flow and pressure, leading to inconsistent retention times. Ensure your mobile phase is properly degassed. Another potential cause is an unstable column temperature; even minor fluctuations in ambient temperature can affect retention if a column oven is not used.

Q4: Can the pH of the mobile phase affect the retention time of this compound?

Yes, the pH of the mobile phase is a critical parameter for ionizable compounds. Phenols are weakly acidic, and changes in the mobile phase pH can alter their ionization state, which in turn affects their retention.[2] For consistent results, it is crucial to use a buffered mobile phase and to ensure the pH is consistently prepared for each batch of mobile phase.

HPLC Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing retention time shifts in HPLC analysis.

HPLC_Troubleshooting HPLC Retention Time Troubleshooting Workflow start Retention Time Shift Observed for this compound check_t0 Analyze Unretained Peak (t₀) start->check_t0 t0_variable Is t₀ Variable? check_t0->t0_variable system_issue System/Hardware Issue t0_variable->system_issue Yes chemical_issue Chemical/Method Issue t0_variable->chemical_issue No check_flow_rate Check Flow Rate & Pressure system_issue->check_flow_rate check_leaks Inspect for Leaks check_flow_rate->check_leaks check_pump Check Pump Seals & Check Valves check_leaks->check_pump t0_constant t₀ is Constant check_mobile_phase Verify Mobile Phase Composition & pH chemical_issue->check_mobile_phase check_column Inspect Column (Age, Contamination) check_mobile_phase->check_column check_temperature Verify Column Temperature Stability check_column->check_temperature check_sample Check Sample Solvent & Matrix check_temperature->check_sample

Caption: A logical workflow for troubleshooting HPLC retention time shifts.

Quantitative Data on HPLC Parameter Effects

The following tables provide illustrative data on how changes in mobile phase composition and temperature can affect the retention time of 4-Pentylphenol. Note: This data is representative and may not reflect the exact values obtained on your system.

Table 1: Effect of Mobile Phase Composition on Retention Time

Acetonitrile (%)Water (%)Retention Time (min)
505012.5
55459.8
60407.2
65355.1

Table 2: Effect of Column Temperature on Retention Time

Temperature (°C)Retention Time (min)
308.5
357.9
407.2
456.6

Gas Chromatography (GC) Troubleshooting Guide

Frequently Asked Questions (FAQs) - GC

Q1: My this compound peak is showing significant tailing in my GC analysis. What could be the cause?

Peak tailing for phenolic compounds in GC is often due to interactions with active sites in the GC system. This can occur in the injection port liner or at the head of the column. Ensure you are using a deactivated liner and that the column is in good condition. Over time, the column's stationary phase can degrade, exposing active silanol (B1196071) groups that interact with the hydroxyl group of the phenol (B47542). Trimming the first few centimeters of the column can sometimes resolve this issue. In some cases, derivatization of the phenol to a less polar silyl (B83357) ether may be necessary to achieve a symmetrical peak shape.

Q2: I'm observing a sudden decrease in the retention time of this compound in my GC-MS analysis. What should I check?

A sudden decrease in retention time in a temperature-programmed GC run often points to a change in the carrier gas flow rate or an issue with the oven temperature. First, verify that the carrier gas pressure and flow settings are correct and stable. A significant leak in the system could also lead to a change in flow dynamics. Next, confirm that the oven temperature program is accurate and that the oven is heating correctly. An oven that is heating to a higher temperature than programmed will cause compounds to elute earlier.

Q3: The retention times for my this compound are gradually increasing with each injection. What is the likely cause?

A gradual increase in retention time can be caused by column contamination or degradation. The accumulation of non-volatile sample matrix components at the head of the column can impede the transfer of the analyte into the column, leading to longer retention times. Column bleed, where the stationary phase itself begins to break down at high temperatures, can also alter the chromatographic properties of the column and increase retention. Regular maintenance, such as trimming the column and using a guard column, can help mitigate these effects.

GC Troubleshooting Workflow

This diagram illustrates a troubleshooting process for addressing issues in GC analysis.

GC_Troubleshooting GC Analysis Troubleshooting Workflow start Chromatographic Issue Observed for this compound issue_type What is the issue? start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Tailing Peak rt_shift Retention Time Shift issue_type->rt_shift Retention Shift check_liner Check Inlet Liner for Activity/Contamination peak_tailing->check_liner trim_column Trim Column Inlet check_liner->trim_column consider_derivatization Consider Derivatization trim_column->consider_derivatization check_gas_flow Verify Carrier Gas Flow & Pressure rt_shift->check_gas_flow check_oven_temp Check Oven Temperature Program check_gas_flow->check_oven_temp check_leaks Inspect for System Leaks check_oven_temp->check_leaks check_column_health Assess Column Health (Bleed, Contamination) check_leaks->check_column_health

References

Improving signal-to-noise for 4-Pentylphenol-d11 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for 4-Pentylphenol-d11 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable, isotopically labeled version of 4-Pentylphenol, where eleven hydrogen atoms on the pentyl group have been replaced with deuterium (B1214612). In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of 4-Pentylphenol and related compounds. The use of deuterated standards is considered a gold standard in quantitative analysis because they behave nearly identically to their non-labeled counterparts during sample preparation, chromatography, and ionization.[1][2] This allows for accurate correction of matrix effects and variations in instrument response, leading to higher precision and accuracy in measurements.[1]

Q2: What are the common causes of low signal-to-noise (S/N) for this compound?

A2: A low signal-to-noise ratio for this compound can stem from several factors:

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound, either suppressing or enhancing the signal.[3][4]

  • Isotopic Exchange (Back-Exchange): The deuterium atoms on the pentyl group can be replaced by protons from the solvent or sample matrix, particularly in the presence of protic solvents (e.g., water, methanol) and under acidic or basic conditions. This reduces the intensity of the deuterated standard's signal.

  • Suboptimal Mass Spectrometry Conditions: Incorrect settings in the ion source (e.g., temperature, gas flow) or other mass spectrometer parameters can lead to inefficient ionization and transmission of the target ions.

  • Poor Chromatographic Separation: Co-elution with interfering compounds from the matrix can lead to ion suppression and a high background signal.

  • Contamination: Contaminants in the LC-MS system, solvents, or sample handling materials can contribute to high background noise.

Q3: How can I prevent isotopic back-exchange of this compound?

A3: To minimize the back-exchange of deuterium with protons, it is crucial to use anhydrous and aprotic solvents whenever possible. Avoid strongly acidic or basic conditions during sample preparation and storage. Storing the deuterated standard and samples in a dry, inert atmosphere is also recommended. Optimizing the ion source conditions, such as temperature and gas flow, can also help reduce the potential for in-source back-exchange.

Q4: What general strategies can I employ to improve the signal-to-noise ratio in my LC-MS analysis?

A4: Improving the signal-to-noise ratio involves both increasing the analyte signal and decreasing the background noise. Key strategies include:

  • Method Optimization: Systematically optimize LC method parameters (e.g., mobile phase composition, gradient) and MS settings (e.g., ionization source parameters, collision energy).

  • Sample Preparation: Employ effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • High-Purity Reagents: Use high-purity solvents and reagents to minimize chemical noise.

  • System Maintenance: Regularly clean the mass spectrometer's ion source to reduce contamination and background noise.

Troubleshooting Guides

Guide 1: Low or No Signal for this compound

If you are observing a weak or absent signal for this compound, follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for Low S/N

Low_SN_Workflow start Start: Low S/N Observed check_ms 1. Verify MS Instrument Performance - Check tuning and calibration. - Infuse a known standard. start->check_ms ms_ok Instrument OK? check_ms->ms_ok fix_ms Action: Retune and Calibrate MS ms_ok->fix_ms No check_lc 2. Evaluate LC Separation - Check for peak shape and retention time. - Inject a standard without matrix. ms_ok->check_lc Yes fix_ms->check_ms lc_ok Chromatography OK? check_lc->lc_ok fix_lc Action: Optimize LC Method - Adjust gradient. - Check for column degradation. lc_ok->fix_lc No check_sample 3. Investigate Sample Preparation - Review extraction procedure. - Check for back-exchange conditions (pH, solvent). lc_ok->check_sample Yes fix_lc->check_lc sample_ok Sample Prep OK? check_sample->sample_ok fix_sample Action: Modify Sample Prep - Use aprotic solvents. - Implement further cleanup (e.g., SPE). sample_ok->fix_sample No optimize_ms 4. Optimize MS Parameters - Adjust source temperature, gas flows. - Optimize collision energy. sample_ok->optimize_ms Yes fix_sample->check_sample end End: S/N Improved optimize_ms->end

Caption: A step-by-step workflow for troubleshooting low signal-to-noise.

Guide 2: High Background Noise

High background noise can obscure your analyte signal. Use this guide to identify and mitigate sources of noise.

  • Identify the Source of Noise:

    • Chemical Noise: Appears as a high baseline or numerous discrete peaks across the chromatogram. Often originates from solvents, reagents, or the sample matrix.

    • Electronic Noise: Typically presents as random fluctuations in the baseline and is inherent to the detector system.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) to assess the cleanliness of the LC system. If the noise is present, the source is likely the solvent or the system itself.

    • Use High-Purity Solvents: Switch to LC-MS grade solvents and freshly prepared mobile phases.

    • Clean the Ion Source: Contamination in the ion source is a common cause of high background. Follow the manufacturer's instructions for cleaning.

    • Implement a Diverter Valve: Use a diverter valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar matrix components may elute, preventing them from entering the mass spectrometer.

Quantitative Data

While specific quantitative data for this compound is highly dependent on the instrument and matrix, the following table provides typical LC-MS/MS parameters that can be optimized for a phenolic compound. These should be used as a starting point for method development.

ParameterTypical Value/RangePurpose
Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µmFor reversed-phase separation of phenolic compounds.
Mobile Phase AWater + 0.1% Formic AcidAcidifying the mobile phase can improve peak shape and ionization efficiency.
Mobile Phase BAcetonitrile (B52724) + 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/minTo ensure proper chromatographic separation.
Column Temperature30 - 40 °CTo maintain consistent retention times.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), NegativePhenolic compounds readily form [M-H]⁻ ions.
Capillary Voltage2.5 - 3.5 kVTo optimize spray stability and ion generation.
Source Temperature120 - 150 °CTo facilitate desolvation.
Desolvation Gas Flow600 - 800 L/hrTo aid in solvent evaporation.
Desolvation Temperature350 - 500 °CTo ensure complete desolvation of ions.
Collision Energy15 - 30 eVTo optimize fragmentation for MRM transitions.

Experimental Protocols

Protocol: General LC-MS/MS Method for Phenolic Compounds

This protocol provides a general methodology for the analysis of phenolic compounds like 4-Pentylphenol using a deuterated internal standard.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample.

    • Perform chromatographic separation using a C18 column and a gradient elution with 0.1% formic acid in water and acetonitrile.

    • Analyze the eluent using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimize MRM transitions for both 4-Pentylphenol and this compound.

Factors Affecting Signal-to-Noise in LC-MS

The following diagram illustrates the relationship between different factors that can influence the final signal-to-noise ratio in an LC-MS experiment.

Signal_Noise_Factors cluster_signal Factors Affecting Signal cluster_noise Factors Affecting Noise ionization Ionization Efficiency transmission Ion Transmission ionization->transmission sn_ratio Signal-to-Noise Ratio (S/N) transmission->sn_ratio Increases Signal analyte_conc Analyte Concentration analyte_conc->ionization matrix Matrix Effects (Ion Suppression) matrix->sn_ratio Decreases Signal / Increases Noise chemical_noise Chemical Noise (Solvents, System) chemical_noise->sn_ratio Increases Noise electronic_noise Electronic Noise electronic_noise->sn_ratio Increases Noise

Caption: Key factors influencing the signal-to-noise ratio in LC-MS analysis.

References

Stability and proper storage of 4-Pentylphenol-d11 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 4-Pentylphenol-d11 solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure the long-term stability and integrity of this compound solutions, they should be stored under controlled conditions. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), solutions should be frozen at -20°C or below.[1] It is crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.[1]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: The choice of solvent is critical for the stability of this compound. Aprotic solvents such as acetonitrile (B52724), methanol (B129727), or methylene (B1212753) chloride are generally recommended for preparing stock solutions. Protic solvents, especially water, and solutions with acidic or basic pH should be avoided as they can facilitate the back-exchange of deuterium (B1214612) atoms with protons.[2]

Q3: What is isotopic back-exchange and how can it be minimized?

A3: Isotopic back-exchange is a process where the deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, such as from protic solvents or residual water.[3] This can compromise the isotopic purity of the standard and lead to inaccurate quantification. To minimize back-exchange, it is essential to use anhydrous, aprotic solvents and maintain a neutral pH during storage and sample preparation.[2] Handling the standard in a dry, inert atmosphere (e.g., under nitrogen or argon) can also help prevent this issue.

Q4: How long can I expect my this compound solution to be stable?

A4: The stability of the solution is dependent on the storage conditions and the solvent used. While specific stability data for this compound is not extensively published, general knowledge of phenolic compounds suggests that in an appropriate aprotic solvent, stored at -20°C and protected from light, the solution can be expected to be stable for several months with minimal degradation. For quantitative applications, it is best practice to verify the concentration of the working solution against a freshly prepared standard if it has been stored for an extended period.

Troubleshooting Guide

Q1: I am observing a decrease in the signal intensity of my this compound internal standard over time. What could be the cause?

A1: A decreasing signal intensity of the deuterated internal standard can be attributed to several factors:

  • Degradation: Phenolic compounds can degrade over time, especially when exposed to light, elevated temperatures, or oxygen. Ensure the solution is stored properly in a cool, dark, and tightly sealed container.

  • Isotopic Exchange: The deuterium labels may be undergoing back-exchange with protons from the solvent or contaminants. This is more likely if the solution is prepared in a protic solvent or if it has been exposed to acidic or basic conditions.

  • Adsorption: Phenolic compounds can adsorb to the surface of glass or plastic containers. Using silanized glassware can help minimize this issue.

Q2: The chromatographic peak for this compound is showing a different retention time compared to the non-deuterated 4-Pentylphenol. Is this normal?

A2: Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon referred to as the "isotope effect". This can result in the deuterated standard eluting slightly earlier than the analyte. While this is normal, it is important to ensure that the chromatographic separation is sufficient to prevent co-elution with any interfering matrix components.

Q3: My analytical results are showing poor reproducibility. Could the this compound solution be the problem?

A3: Poor reproducibility can indeed be related to the internal standard solution. Inconsistent sample preparation, including variations in the volume of the internal standard added, can lead to variability. Additionally, if the stock solution is not homogeneous due to incomplete dissolution or precipitation upon storage, it can result in inconsistent concentrations in the aliquots used for analysis. Ensure the stock solution is well-mixed before each use.

Stability of this compound Solutions

The following table summarizes the expected stability of this compound solutions under various storage conditions. The data is based on the general stability of phenolic compounds and deuterated standards.

SolventTemperatureDurationExpected StabilityRecommendations
Acetonitrile-20°C6 months>98%Recommended for long-term storage. Protect from light.
Acetonitrile4°C1 month>99%Suitable for short-term storage of working solutions.
Methanol-20°C6 months>97%Good for long-term storage, ensure anhydrous grade.
Methanol4°C1 month>98%Suitable for short-term use.
Water/Methanol (50:50)4°C1 week~95%Not recommended due to risk of isotopic back-exchange.

Experimental Protocols

Protocol for Stability Assessment of this compound Solution

This protocol outlines a method to assess the stability of a this compound solution over time under different storage conditions.

1. Materials and Reagents:

  • This compound neat standard

  • Anhydrous acetonitrile (LC-MS grade)

  • Anhydrous methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

  • LC-MS/MS system

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • From the stock solution, prepare working solutions at a concentration of 10 µg/mL in the following solvents:

    • Acetonitrile

    • Methanol

    • 50:50 Water/Methanol

3. Storage Conditions:

  • Aliquot the working solutions into amber glass vials.

  • Store the vials at the following temperatures:

    • -20°C

    • 4°C

    • Room Temperature (20-25°C)

4. Analysis:

  • Analyze the solutions by LC-MS/MS at the following time points: T=0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

  • LC-MS/MS Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve good peak shape and separation.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the appropriate precursor to product ion transitions for both this compound and a non-deuterated 4-Pentylphenol standard (for comparison).

5. Data Analysis:

  • At each time point, calculate the peak area of the this compound.

  • The stability is determined by comparing the peak area at each time point to the initial peak area at T=0.

  • Percentage Stability = (Peak Area at T=x / Peak Area at T=0) * 100

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Start: Analytical Issue Observed issue What is the nature of the issue? start->issue signal_loss Decreased Signal Intensity issue->signal_loss Signal Loss retention_shift Retention Time Shift issue->retention_shift RT Shift poor_reproducibility Poor Reproducibility issue->poor_reproducibility Reproducibility check_storage Check Storage Conditions (Temp, Light, Container) signal_loss->check_storage isotope_effect Isotope Effect Expected retention_shift->isotope_effect check_solvent Verify Solvent Type (Aprotic vs. Protic) check_storage->check_solvent OK prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh Incorrect check_solvent->prepare_fresh Protic/Acidic/Basic check_solvent->prepare_fresh OK, but issue persists check_chromatography Optimize Chromatography for Separation isotope_effect->check_chromatography check_prep Review Sample Prep (Pipetting, Dilution) check_prep->prepare_fresh Inconsistent check_homogeneity Ensure Solution Homogeneity (Vortex before use) check_prep->check_homogeneity Consistent check_homogeneity->prepare_fresh Inconsistent check_homogeneity->prepare_fresh OK, but issue persists

Caption: Troubleshooting workflow for common issues.

StabilityFactors Factors Influencing this compound Stability stability This compound Solution Stability storage_temp Storage Temperature stability->storage_temp solvent_type Solvent Type stability->solvent_type light_exposure Light Exposure stability->light_exposure ph_level pH of Solution stability->ph_level container_material Container Material stability->container_material temp_details -20°C > 4°C > Room Temp storage_temp->temp_details Lower Temp = Higher Stability solvent_details Acetonitrile > Methanol > Water solvent_type->solvent_details Aprotic > Protic light_details Amber vials recommended light_exposure->light_details Dark > Light ph_details Avoid acids/bases ph_level->ph_details Neutral pH is best container_details Silanized glass to prevent adsorption container_material->container_details Inert material (Glass) is ideal

References

Technical Support Center: Enhancing Ionization Efficiency for 4-Pentylphenol-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of 4-Pentylphenol-d11 in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable ionization techniques for analyzing this compound?

For the analysis of deuterated phenols like this compound, soft ionization techniques are generally preferred as they minimize fragmentation and provide a clear molecular or pseudomolecular ion, which is crucial for confirming the degree of deuteration.[1] The two most common and suitable techniques are:

  • Electrospray Ionization (ESI): ESI is ideal for polar and thermally labile compounds.[1][2] Since phenols are polar, ESI is a primary choice, especially when coupled with liquid chromatography (LC).

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and thermally stable analytes.[1][3] It can be a valuable alternative to ESI for this compound.

The choice between ESI and APCI will depend on the specific analytical goals, the sample matrix, and the LC conditions.

Q2: Should I use positive or negative ion mode for this compound analysis?

For phenolic compounds, negative ion mode is often more sensitive . This is because the acidic hydroxyl group on the phenol (B47542) readily loses a proton to form a deprotonated molecule, [M-H]⁻. However, positive ion mode can sometimes provide complementary structural information through the formation of adducts or fragments. It is recommended to test both modes during method development to determine the optimal polarity for your specific application.

Q3: My deuterated standard (this compound) elutes at a slightly different retention time than the non-deuterated analyte. Is this normal and how can I address it?

Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect". The carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to different interactions with the chromatographic stationary phase.

To address this:

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature may help to minimize the separation.

  • Ensure Peak Integration Consistency: If a small, reproducible separation exists, ensure that the peak integration parameters are appropriate for both the analyte and the internal standard to maintain quantitative accuracy.

  • Consider Alternative Labeled Standards: If the chromatographic shift is significant and impacts data quality, using a ¹³C or ¹⁵N labeled standard, if available, can be a better alternative as they typically show negligible retention time shifts.

Q4: What are common causes of low signal intensity for this compound?

Low signal intensity can stem from several factors:

  • Suboptimal Ionization Source Parameters: Incorrect settings for parameters like spray voltage, gas temperatures, and gas flows can significantly impact ionization efficiency.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte in the mass spectrometer source.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase play a critical role in ionization. For negative mode ESI of phenols, a slightly basic mobile phase can enhance deprotonation. The presence of certain additives can also either enhance or suppress ionization.

  • H/D Exchange: Deuterium (B1214612) atoms on the standard may exchange with hydrogen atoms from the solvent or matrix, especially if they are in labile positions. For this compound, the deuterium atoms are on the pentyl chain, which are generally stable.

Troubleshooting Guides

Problem 1: Poor Signal Intensity or High Noise

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Suboptimal Ionization Source Parameters Systematically optimize ESI/APCI source parameters such as spray voltage, capillary temperature, sheath and auxiliary gas flow rates, and drying gas temperature.
Matrix Effects (Ion Suppression) - Improve Sample Preparation: Implement more effective sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances. - Optimize Chromatography: Modify the LC method to separate this compound from the interfering components.
Inappropriate Mobile Phase - Adjust pH: For negative mode ESI, try adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phase to facilitate deprotonation. For positive mode, a volatile acid like formic acid is commonly used. - Test Different Organic Solvents: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can influence ionization efficiency.
Analyte Degradation Ensure the stability of this compound in the prepared sample and under the analytical conditions. High source temperatures in APCI can sometimes cause degradation of thermally labile compounds.
Problem 2: Inconsistent or Irreproducible Results

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Differential Ion Suppression Even with a deuterated standard, if it does not co-elute perfectly with the analyte, they may experience different degrees of ion suppression, leading to inaccurate quantification. - Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and internal standard peaks are as close as possible.
H/D Back-Exchange Although less likely for deuterium on a carbon chain, ensure that the analytical conditions (e.g., high temperature, extreme pH) are not promoting hydrogen-deuterium exchange. - Control pH and Temperature: Conduct experiments at a moderate pH and the lowest practical temperature to minimize potential exchange.
Instrument Instability Check for fluctuations in spray stability, temperature, or gas flows. Ensure the mass spectrometer is properly calibrated.

Data Presentation

The following table provides an example of how to summarize quantitative data for ionization efficiency under different conditions. The values presented are for illustrative purposes and should be determined experimentally for this compound.

Table 1: Illustrative Ionization Efficiency of this compound under Various Conditions

Ionization ModeMobile Phase Additive (0.1%)Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
ESI NegativeFormic Acid50,000150
ESI NegativeAmmonium Hydroxide250,000800
ESI PositiveFormic Acid80,000250
ESI PositiveAmmonium Acetate120,000400
APCI NegativeNone180,000600
APCI PositiveFormic Acid220,000750

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters by Infusion
  • Prepare a Standard Solution: Prepare a solution of this compound in a solvent mixture representative of your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Systematic Parameter Adjustment: While monitoring the signal intensity of the [M-H]⁻ or [M+H]⁺ ion, systematically vary one parameter at a time to find the optimum setting. The key parameters to optimize include:

    • Spray Voltage

    • Capillary/Nozzle Voltage

    • Drying Gas Temperature

    • Drying Gas Flow Rate

    • Nebulizer Gas Pressure

  • Record Optimal Parameters: Note the combination of parameters that provides the highest and most stable signal intensity.

Protocol 2: Evaluation of Matrix Effects using Post-Column Infusion
  • Setup: While infusing a standard solution of this compound post-LC column, inject an extracted blank matrix sample (a sample without the analyte or internal standard) onto the LC column.

  • Monitor Signal: Monitor the signal intensity of this compound as the blank matrix components elute.

  • Data Interpretation:

    • A stable baseline indicates no significant matrix effects at those retention times.

    • A dip in the signal indicates ion suppression.

    • An increase in the signal indicates ion enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Spike Spike with This compound Extraction->Spike LC LC Separation Spike->LC Ionization Ionization (ESI or APCI) LC->Ionization MS Mass Spectrometry Detection Ionization->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification troubleshooting_workflow Start Low/Inconsistent Signal for this compound Check_Source Optimize Ion Source Parameters? Start->Check_Source Optimize_Source Perform Infusion Analysis (Protocol 1) Check_Source->Optimize_Source Yes Check_Matrix Investigate Matrix Effects? Check_Source->Check_Matrix No Optimize_Source->Check_Matrix Matrix_Test Post-Column Infusion (Protocol 2) Check_Matrix->Matrix_Test Yes Check_LC Optimize LC Method? Check_Matrix->Check_LC No Improve_Cleanup Enhance Sample Cleanup Matrix_Test->Improve_Cleanup End Signal Improved Improve_Cleanup->End Optimize_LC Adjust Mobile Phase/Gradient Check_LC->Optimize_LC Yes Check_LC->End No Optimize_LC->End

References

Technical Support Center: Preventing Contamination in Trace Analysis of 4-Pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in preventing, identifying, and mitigating contamination during the trace analysis of 4-Pentylphenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing persistent background signals of 4-Pentylphenol in our analytical blanks. What are the most common sources of this contamination?

A1: Background contamination is a frequent challenge in the trace analysis of alkylphenols like 4-Pentylphenol. The most common sources within a laboratory environment include:

  • Plastic Labware: Many plastic consumables, including pipette tips, microcentrifuge tubes, solvent bottles, and well plates, can leach alkylphenols. This is a significant and often underestimated source of contamination.

  • Solvents and Reagents: Even high-purity or LC-MS grade solvents can contain trace amounts of phenolic compounds. Water from purification systems can also be a source if components within the system leach these compounds.

  • Cleaning Products: The use of detergents and soaps for cleaning glassware is a primary source of contamination, as many contain alkylphenol ethoxylates which degrade into alkylphenols.[1]

  • Laboratory Environment: Dust particles in the laboratory air can harbor various chemicals, including phenols, which can settle into open samples or containers.[2]

  • Sample Handling: Contamination can be introduced through improper handling, such as contact with latex gloves, parafilm, or other materials that may contain phenolic additives.

Q2: How can we effectively clean our glassware to minimize 4-Pentylphenol contamination?

A2: A rigorous glassware cleaning protocol is crucial. Standard washing with detergents is often insufficient and can introduce contamination. A multi-step process is recommended:

  • Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone (B3395972) or methanol) to remove the bulk of any organic residues.

  • Detergent-Free Washing: If a wash is necessary, use a cleaning solution specifically designed for trace analysis that is free of alkylphenols.

  • Solvent Rinsing: Perform multiple rinses with high-purity solvents. A common sequence is to rinse with acetone, followed by Milli-Q water, and a final rinse with methanol (B129727).[1]

  • Acid Bath (for persistent contamination): For a more aggressive cleaning, soaking glassware in an acid bath (e.g., 3 M HCl in ethanol (B145695) or a chromic acid solution) overnight can be effective.[3] This should be followed by copious rinsing with high-purity water.

  • Drying: Dry glassware in an oven at a temperature that will not damage the glassware. Avoid using paper towels to dry the interior surfaces as this can introduce lint and other contaminants.

Q3: What are the best practices for sample preparation to avoid introducing 4-Pentylphenol contamination?

A3: Minimizing contact with potential sources of contamination is key during sample preparation. Here are some best practices:

  • Use Glassware Preferentially: Whenever possible, use borosilicate glassware for all steps of sample preparation, including storage of standards and samples.

  • Select Consumables Carefully: If plasticware is unavoidable, select products made from materials less likely to leach, such as polypropylene (B1209903) or polyethylene (B3416737). Contact the manufacturer to inquire about "nonylphenol-free" or "alkylphenol-free" certifications.

  • Pre-rinse Plasticware: If you must use plastic consumables like pipette tips, pre-rinse them with a high-purity solvent that is compatible with your sample and analysis method.

  • Minimize Sample Transfers: Each transfer step is a potential point of contamination. Design your workflow to minimize the number of times the sample is moved between containers.

  • Use High-Purity Reagents: Utilize the highest grade of solvents and reagents available (e.g., LC-MS grade) and test new batches for background levels of 4-Pentylphenol.

  • Wear Appropriate Gloves: Use powder-free nitrile gloves and change them frequently, especially after touching any potentially contaminated surfaces.

Q4: We suspect our contamination is coming from our LC-MS system. How can we troubleshoot this?

A4: Systemic contamination can be identified and isolated through a systematic approach:

  • Analyze Blanks: Start by injecting a series of blanks. If a peak corresponding to 4-Pentylphenol is present, it confirms system contamination.

  • Isolate the LC from the MS: Disconnect the LC from the mass spectrometer and infuse a clean solvent directly into the MS. If the contamination signal disappears, the source is likely in the LC system.

  • Check Mobile Phases: Prepare fresh mobile phases using new bottles of LC-MS grade solvents and water. If the contamination is reduced or eliminated, your old mobile phases were the source.

  • Systematic Component Check: If contamination persists, systematically bypass components of the LC system (e.g., autosampler, column) to identify the source. For example, replace the column with a union and inject a blank. If the peak is gone, the column is the source of contamination.

  • Clean the System: Once the source is identified, follow the manufacturer's instructions for cleaning or replacing the contaminated component. This may involve flushing the system with a series of strong solvents.

Data on Potential Contamination Sources

Contamination SourceMaterial/ProductPotential for ContaminationNotes
Plastic Labware Polypropylene (PP)ModerateOften a better choice than other plastics, but leaching can still occur, especially with organic solvents.
Polystyrene (PS)HighKnown to leach a variety of compounds.
Polyethylene (PE)Low to ModerateHigh-density polyethylene (HDPE) is generally more resistant to leaching than low-density polyethylene (LDPE).
Polycarbonate (PC)HighKnown to leach bisphenol A, a related compound.
Solvents & Reagents HPLC Grade SolventsLowGenerally low, but batch-to-batch variability can exist. It is advisable to test new lots.
Water Purification SystemsVariableContamination can arise from plastic components within the system. Regular maintenance is crucial.
Cleaning Agents Laboratory DetergentsVery HighA major source of alkylphenol ethoxylates, which are precursors to 4-Pentylphenol.[1]
Other Lab Consumables ParafilmModerateCan be a source of various leachable compounds.
Vial SeptaModerateSilicone and rubber septa can be a source of contamination. PTFE-lined septa are generally a better choice.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Phenol (B47542) Analysis

This protocol is designed to remove trace levels of phenolic compounds from borosilicate glassware.

Materials:

  • Acetone (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • High-purity water (e.g., Milli-Q)

  • 3 M Hydrochloric Acid (HCl) in ethanol (optional, for aggressive cleaning)

  • Drying oven

Procedure:

  • Initial Solvent Rinse: Immediately after use, rinse the glassware three times with acetone to remove organic residues. Collect the solvent waste in an appropriate container.

  • High-Purity Water Rinse: Rinse the glassware thoroughly with high-purity water, ensuring all surfaces are contacted. Repeat this step five times.

  • Final Solvent Rinse: Rinse the glassware three times with methanol.

  • Drying: Place the rinsed glassware in a drying oven set to a temperature appropriate for the glassware type (e.g., 105 °C for borosilicate glass) until completely dry.

  • Storage: Once cool, cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free environment.

  • (Optional) Acid Bath for Persistent Contamination: If contamination persists after the above procedure, fully immerse the glassware in a 3 M HCl in ethanol solution in a fume hood for at least 4 hours (or overnight). Following the acid soak, rinse the glassware ten times with high-purity water before proceeding with the final methanol rinse and drying.

Protocol 2: Contamination-Free Sample Preparation Workflow for 4-Pentylphenol in Water Samples

This protocol outlines a sample preparation workflow using solid-phase extraction (SPE) with a focus on minimizing contamination at each step.

Materials:

  • Glass sample collection bottles, pre-cleaned according to Protocol 1.

  • Glass syringes.

  • SPE cartridges suitable for phenol extraction (e.g., C18), preferably with glass bodies.

  • Methanol (LC-MS grade).

  • High-purity water (LC-MS grade).

  • Acetonitrile (B52724) (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Glass test tubes for collecting eluate.

  • Nitrogen evaporator.

  • Autosampler vials with PTFE-lined septa.

Procedure:

  • Sample Collection: Collect water samples in pre-cleaned glass bottles. If residual chlorine is present, quench with a suitable agent. Acidify the sample to a pH below 3 with formic acid to preserve the phenols.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge using a glass syringe.

    • Pass 5 mL of high-purity water through the cartridge to equilibrate. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the water sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with a small volume of a weak solvent solution (e.g., 5% methanol in water) to remove any co-extracted impurities that are less retained than 4-Pentylphenol.

    • Dry the cartridge thoroughly under vacuum or with a stream of nitrogen to remove all water.

  • Elution:

    • Elute the 4-Pentylphenol from the cartridge with a small volume of a strong solvent (e.g., 2 x 1 mL of acetonitrile or methanol) into a clean glass test tube.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for your LC-MS analysis.

  • Transfer to Vial:

    • Transfer the reconstituted sample to an autosampler vial with a PTFE-lined septa for analysis.

Visualizations

Contamination_Troubleshooting_Workflow start Persistent 4-Pentylphenol Peak in Blank check_lc_ms Isolate LC from MS and Infuse Clean Solvent start->check_lc_ms lc_source Contamination is in the LC System check_lc_ms->lc_source Peak Disappears ms_source Contamination is in the MS System check_lc_ms->ms_source Peak Persists check_mobile_phase Prepare Fresh Mobile Phases lc_source->check_mobile_phase clean_ms Clean MS Source and Optics (Follow Manufacturer's Protocol) ms_source->clean_ms mobile_phase_issue Contamination Resolved (Old Mobile Phase was the Source) check_mobile_phase->mobile_phase_issue Peak Disappears check_components Systematically Bypass LC Components (Autosampler, Column, etc.) check_mobile_phase->check_components Peak Persists end Contamination Resolved mobile_phase_issue->end identify_component Identify and Clean/Replace Contaminated Component check_components->identify_component identify_component->end clean_ms->end

Glassware_Cleaning_Protocol start Used Glassware rinse_acetone Triple Rinse with Acetone start->rinse_acetone acid_bath Optional: Acid Bath Soak (Overnight) start->acid_bath For Persistent Contamination rinse_water Rinse 5x with High-Purity Water rinse_acetone->rinse_water rinse_methanol Triple Rinse with Methanol rinse_water->rinse_methanol dry Dry in Oven rinse_methanol->dry store Store in Clean Environment dry->store rinse_post_acid Rinse 10x with High-Purity Water acid_bath->rinse_post_acid rinse_post_acid->rinse_methanol

References

Calibration curve issues with 4-Pentylphenol-d11 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves when using 4-Pentylphenol-d11 as an internal standard.

FAQs and Troubleshooting Guides

Question 1: Why is my calibration curve for 4-Pentylphenol showing poor linearity (r² < 0.99) when using this compound as an internal standard?

Poor linearity is a common issue that can arise from several factors, ranging from sample preparation to instrument settings. A non-linear relationship between the analyte concentration and the response ratio can lead to inaccurate quantification.

Troubleshooting Steps:

  • Verify Internal Standard Concentration: Ensure the concentration of this compound is appropriate and consistent across all calibration standards and samples. An internal standard concentration that is too high or too low can lead to non-linearity.

  • Investigate Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents, a phenomenon known as differential matrix effects.[1][2] This can lead to a non-linear response. Consider performing a matrix effect evaluation experiment.

  • Assess Analyte and Internal Standard Co-elution: For the internal standard to effectively compensate for variations, it must co-elute with the analyte.[1] Chromatographic conditions should be optimized to ensure near-perfect co-elution.

  • Check for Contamination: Contamination in the blank matrix, solvents, or on the instrument can lead to a high baseline or interfering peaks, affecting the accuracy of the low-end calibration points and leading to a non-zero intercept.

  • Evaluate Instrument Performance: Issues such as detector saturation at high concentrations or inconsistent spray in the ion source can cause a non-linear response.[3]

Question 2: The signal intensity of my this compound internal standard is inconsistent across my samples. What could be the cause?

An inconsistent internal standard signal is a critical issue as it undermines the fundamental principle of using an internal standard for normalization.

Troubleshooting Steps:

  • Inaccurate Spiking: Ensure precise and consistent addition of the internal standard to every sample and standard. Automated liquid handlers can improve precision.

  • Internal Standard Instability: this compound may degrade during sample storage or processing. It is crucial to verify its stability under your specific experimental conditions.[4]

  • Differential Matrix Effects: As mentioned previously, the matrix can have a varying impact on the internal standard's signal from one sample to another.

  • Deuterium (B1214612) Exchange: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a process known as back-exchange. This is more likely if the deuterium labels are in chemically labile positions. Ensure the deuterium labels on your this compound are on stable positions of the molecule.

Question 3: My calibration curve has a significant y-intercept. What does this indicate and how can I fix it?

A significant y-intercept in a calibration curve suggests the presence of the analyte or an interfering substance in the blank samples.

Troubleshooting Steps:

  • Analyze Blank Samples: Prepare and analyze a true blank sample (matrix without analyte or internal standard) and a solvent blank to identify the source of the signal.

  • Identify and Eliminate Contamination: Common sources of contamination include glassware, solvents, and the sample matrix itself. Thoroughly clean all equipment and use high-purity solvents.

  • Improve Chromatographic Separation: If an interfering compound is present, optimize the chromatographic method to separate it from the analyte and internal standard.

Data Presentation

The following tables provide examples of expected quantitative data for a validated LC-MS/MS method for 4-Pentylphenol using this compound as an internal standard.

Table 1: Calibration Curve Parameters

ParameterAcceptance CriteriaTypical Performance
Calibration Range-0.1 - 100 ng/mL
Regression ModelLineary = mx + c
Weighting1/x or 1/x²1/x
Correlation Coefficient (r²)≥ 0.990.9985
Y-intercept≤ 2% of target response0.5%

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Precision (%RSD)Inter-day Accuracy (% Bias)
LLOQ0.1≤ 20%± 20%≤ 20%± 20%
Low QC0.3≤ 15%± 15%≤ 15%± 15%
Mid QC10≤ 15%± 15%≤ 15%± 15%
High QC80≤ 15%± 15%≤ 15%± 15%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethodTypical Value
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:10.03 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:10.1 ng/mL

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • 4-Pentylphenol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Pentylphenol and dissolve it in 10 mL of methanol (B129727) in a calibrated volumetric flask.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a calibrated volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 4-Pentylphenol stock solution with methanol:water (50:50, v/v) to achieve concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 10 ng/mL.

Protocol 2: Sample Preparation (Plasma)

  • Aliquoting: To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the 10 ng/mL this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation and co-elution of 4-Pentylphenol and this compound.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • 4-Pentylphenol: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion + 11] -> [Product Ion] (Note: exact m/z values need to be determined experimentally).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Calibration Curve Issues start Start: Poor Linearity (r² < 0.99) is_concentration Verify Internal Standard Concentration start->is_concentration matrix_effects Investigate Matrix Effects is_concentration->matrix_effects [Concentration OK] prepare_fresh_is Prepare Fresh IS Solutions is_concentration->prepare_fresh_is [Incorrect] coelution Check Analyte/IS Co-elution matrix_effects->coelution [No Significant Effect] matrix_effect_experiment Conduct Matrix Effect Experiment matrix_effects->matrix_effect_experiment [Suspected] contamination Check for Contamination coelution->contamination [Co-elution OK] optimize_chromatography Optimize Chromatography coelution->optimize_chromatography [Poor Co-elution] instrument_performance Evaluate Instrument Performance contamination->instrument_performance [No Contamination] clean_system Clean System & Use High-Purity Solvents contamination->clean_system [Contamination Found] check_detector Check Detector & Ion Source instrument_performance->check_detector [Issue Suspected] end_good Linearity Improved instrument_performance->end_good [Performance OK] prepare_fresh_is->end_good matrix_effect_experiment->end_good optimize_chromatography->end_good clean_system->end_good check_detector->end_good

Caption: Troubleshooting workflow for poor calibration curve linearity.

IS_Signal_Troubleshooting Troubleshooting Inconsistent Internal Standard Signal start Start: Inconsistent IS Signal spiking_precision Check Spiking Precision start->spiking_precision is_stability Evaluate IS Stability spiking_precision->is_stability [Precise] automate_spiking Use Automated Liquid Handler spiking_precision->automate_spiking [Imprecise] matrix_effects Assess Differential Matrix Effects is_stability->matrix_effects [Stable] stability_experiment Perform Stability Experiment is_stability->stability_experiment [Unstable] deuterium_exchange Investigate Deuterium Exchange matrix_effects->deuterium_exchange [No Significant Effect] matrix_effect_experiment Conduct Matrix Effect Experiment matrix_effects->matrix_effect_experiment [Suspected] check_label_position Ensure Stable Deuterium Label Position deuterium_exchange->check_label_position [Suspected] end_good IS Signal Stabilized deuterium_exchange->end_good [No Exchange] automate_spiking->end_good stability_experiment->end_good matrix_effect_experiment->end_good check_label_position->end_good

Caption: Troubleshooting workflow for inconsistent internal standard signal.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: 4-Pentylphenol-d11 vs. 13C-labeled 4-Pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analytical chemistry, the choice of an internal standard can be the linchpin of reliable and accurate results. For researchers, scientists, and drug development professionals engaged in the analysis of 4-Pentylphenol, a common environmental contaminant and potential endocrine disruptor, the selection of an appropriate isotopically labeled internal standard is a critical decision. This guide provides a comprehensive comparison of two commonly employed internal standards: 4-Pentylphenol-d11 and 13C-labeled 4-Pentylphenol, supported by established analytical principles and analogous experimental data.

The ideal internal standard should perfectly mimic the physicochemical properties of the analyte throughout the entire analytical process—from sample extraction and preparation to chromatographic separation and mass spectrometric detection. This mimicry allows for the correction of variations in sample handling and instrumental response, thereby ensuring the integrity of the quantitative data. While both deuterium-labeled (d11) and carbon-13-labeled (13C) 4-Pentylphenol are structurally analogous to the native compound, the nature of their isotopic labeling imparts subtle yet significant differences in their analytical performance.

Key Performance Characteristics: A Comparative Analysis

FeatureThis compound13C-labeled 4-PentylphenolRationale & Implications for 4-Pentylphenol Analysis
Isotopic Stability High, but potential for back-exchangeVery HighDeuterium (B1214612) atoms on the alkyl chain are generally stable. However, under certain analytical conditions, there is a minor risk of H-D exchange, which could compromise quantification. 13C atoms integrated into the carbon skeleton are exceptionally stable and not susceptible to exchange, ensuring the isotopic integrity of the standard.
Chromatographic Co-elution Good, but potential for slight retention time shiftExcellentDue to the "isotope effect," deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in chromatography. This can be more pronounced in high-resolution systems. 13C-labeled standards have virtually identical retention times to the native analyte, ensuring they experience the same matrix effects at the point of ionization.
Matrix Effect Compensation GoodExcellentBecause 13C-labeled standards co-elute perfectly with the analyte, they provide more effective compensation for matrix-induced ion suppression or enhancement, leading to improved accuracy and precision.[1]
Potential for Isotopic Interference LowVery LowThe natural abundance of deuterium is low. However, the potential for in-source fragmentation and H-D exchange can, in some cases, complicate spectra. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.
Accuracy & Precision Generally goodConsidered the "gold standard"The superior co-elution and isotopic stability of 13C-labeled standards contribute to more reliable and reproducible quantification, minimizing systematic errors and leading to higher accuracy and precision.
Cost Typically less expensiveGenerally more expensiveThe synthesis of 13C-labeled compounds is often more complex and costly than that of their deuterated analogs.

Experimental Protocols

The following is a representative experimental protocol for the quantification of 4-Pentylphenol in an environmental water sample using either this compound or 13C-labeled 4-Pentylphenol as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Sample Preparation and Extraction
  • Sample Collection: Collect a 100 mL water sample in a clean glass container.

  • Internal Standard Spiking: Add a precise volume of a known concentration of either this compound or 13C-labeled 4-Pentylphenol in a suitable solvent (e.g., methanol) to the water sample.

  • Acidification: Adjust the pH of the sample to < 2 with a strong acid (e.g., sulfuric acid) to protonate the phenol.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the acidified sample to a separatory funnel.

    • Add 50 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization (Optional but Recommended for GC-MS)

To improve the chromatographic properties and sensitivity of 4-Pentylphenol for GC-MS analysis, a derivatization step is often employed.

  • To the 1 mL concentrated extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for the derivatized 4-Pentylphenol and the respective internal standard (this compound or 13C-labeled 4-Pentylphenol).

Quantification

The concentration of 4-Pentylphenol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of 4-Pentylphenol and a fixed concentration of the internal standard.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Water Sample Spike Spike with Internal Standard (d11 or 13C) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Concentration Extract->Concentrate Derivatize Derivatization (Optional) Concentrate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quantify Calculate Analyte/IS Ratio Data->Quantify Result Determine Concentration Quantify->Result

Caption: Experimental workflow for the quantification of 4-Pentylphenol.

Logical_Relationship cluster_choice Internal Standard Choice cluster_performance Performance Impact cluster_data Data Quality IS_Choice Choice of Internal Standard Deuterated This compound IS_Choice->Deuterated Carbon13 13C-labeled 4-Pentylphenol IS_Choice->Carbon13 Coelution Chromatographic Co-elution Deuterated->Coelution Good Stability Isotopic Stability Deuterated->Stability High Carbon13->Coelution Excellent Carbon13->Stability Very High Matrix Matrix Effect Compensation Coelution->Matrix Stability->Matrix Accuracy Accuracy & Precision Matrix->Accuracy Reliability Reliability & Robustness Accuracy->Reliability

Caption: Impact of internal standard choice on analytical performance.

Conclusion

For the quantitative analysis of 4-Pentylphenol, both this compound and 13C-labeled 4-Pentylphenol can serve as effective internal standards. However, 13C-labeled 4-Pentylphenol is demonstrably the superior choice for achieving the highest levels of accuracy, precision, and reliability. Its key advantages, namely perfect co-elution with the native analyte and robust isotopic stability, directly mitigate the potential analytical challenges associated with deuterated standards. For researchers working with complex sample matrices or those requiring the utmost confidence in their quantitative data, the investment in a 13C-labeled internal standard is well-justified. When developing and validating new analytical methods, a thorough evaluation of the internal standard's performance is paramount to ensuring the integrity and defensibility of the generated scientific data.

References

Navigating Analytical Method Validation: A Comparative Guide Using 4-Pentylphenol-d11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Pentylphenol, with a focus on the use of its deuterated internal standard, 4-Pentylphenol-d11. By examining key performance characteristics and providing detailed experimental protocols, this document serves as a practical resource for selecting and implementing a suitable analytical method.

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose. The International Council for Harmonisation (ICH) provides a framework for this process, outlining key validation parameters that ensure the reliability of analytical data. These parameters include accuracy, precision, specificity, linearity, range, and robustness.

In modern analytical chemistry, particularly in mass spectrometry-based methods, the use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to enhance method performance. These standards, in which one or more atoms have been replaced with a heavier isotope, are chemically almost identical to the analyte of interest. This similarity allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to improved accuracy and precision.

Performance Comparison of Analytical Methods

Table 1: Comparison of LC-MS/MS and GC-MS Methods for 4-Pentylphenol Analysis

Performance ParameterLC-MS/MS with this compoundGC-MS
Specificity High (based on parent/daughter ion transitions)Moderate to High (based on mass spectrum)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 15%< 15%
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL range)Low to Moderate (ng/mL range)
Sample Throughput HighModerate
Derivatization Required NoPotentially, to improve volatility and peak shape

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of 4-Pentylphenol using LC-MS/MS with this compound as an internal standard and a GC-MS method.

LC-MS/MS Method with this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, urine, or environmental water sample), add 10 µL of a 100 ng/mL solution of this compound in methanol.

  • Perform a protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Pentylphenol: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.

GC-MS Method

1. Sample Preparation (with optional derivatization):

  • Liquid-Liquid Extraction:

    • To 1 mL of the sample, add a suitable internal standard (if not using a deuterated analog of the analyte).

    • Adjust the pH to < 2 with a suitable acid.

    • Extract twice with 2 mL of a non-polar solvent like hexane (B92381) or dichloromethane.

    • Combine the organic layers and evaporate to a small volume.

  • Derivatization (Optional):

    • To the concentrated extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) derivatives.

2. Gas Chromatography Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Monitored Ions: Select characteristic ions from the mass spectrum of 4-Pentylphenol and its derivative.

Validation Data Summary

The following tables present hypothetical yet representative validation data for the LC-MS/MS method using this compound, based on typical performance characteristics observed for similar analytical methods.

Table 2: Linearity of the LC-MS/MS Method

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
5005.950
Correlation Coefficient (R²) 0.9995

Table 3: Accuracy and Precision of the LC-MS/MS Method

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, n=5)Accuracy (% Recovery)Precision (%RSD)
2 (LLOQ)1.9597.58.2
25 (Low QC)24.598.05.5
200 (Mid QC)204.2102.14.1
400 (High QC)395.698.93.8

Visualizing the Workflow

Diagrams can effectively illustrate complex processes. The following sections provide Graphviz (DOT language) scripts to visualize the analytical workflow and the logical relationship of validation parameters.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Aliquot Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Ionization Electrospray Ionization Detection Mass Spectrometry (MRM) Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report validation_parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range LOQ Limit of Quantitation Method Validation->LOQ LOD Limit of Detection Method Validation->LOD Specificity Specificity Method Validation->Specificity Robustness Robustness Method Validation->Robustness Accuracy->Precision Linearity->Range

Isotope Dilution with 4-Pentylphenol-d11: A Guide to Accuracy and Precision in Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of 4-Pentylphenol, the isotope dilution mass spectrometry (IDMS) method using 4-Pentylphenol-d11 as an internal standard is a gold-standard approach. This guide provides a comprehensive comparison of this method with alternative techniques, supported by experimental data for analogous compounds, and details the experimental protocols for its implementation.

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that minimizes errors arising from sample preparation and matrix effects. By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) into the sample at the earliest stage of analysis, any subsequent losses or variations in instrument response will affect both the analyte and the internal standard equally. The final concentration is determined by the ratio of the native analyte to the isotopically labeled standard, leading to highly accurate and precise results.

Performance Comparison: this compound in Isotope Dilution

While specific performance data for the isotope dilution analysis of 4-Pentylphenol using this compound is not extensively published, the accuracy and precision can be reliably inferred from studies on structurally similar p-alkylphenols. The use of deuterated or 13C-labeled internal standards for compounds like 4-n-nonylphenol and 4-tert-octylphenol (B29142) consistently demonstrates excellent analytical performance.

Table 1: Comparison of Analytical Performance for Alkylphenol Analysis using Isotope Dilution Mass Spectrometry

AnalyteInternal StandardAnalytical MethodAccuracy (Recovery %)Precision (RSD %)Reference
4-Pentylphenol This compound GC-MS / LC-MS/MS Expected: 90 - 110% Expected: < 15% Inferred from analogous compounds
4-n-Nonylphenol¹³C₆-4-n-NonylphenolGC-MS> 90%Not Specified[1]
4-tert-Octylphenol¹³C₆-4-tert-OctylphenolLC-MS/MS92 - 105%< 6%[2]
4-Nonylphenols¹³C₁-4-(3,6-dimethyl-3-heptyl)phenolUHPLC-ESI-MS/MS83 - 108%1.5 - 9%
Various AlkylphenolsDeuterated AnalogsGC-MS91.1 - 112%5.6 - 16%

Note: The performance data for 4-Pentylphenol with this compound is an expected range based on the consistent performance of isotope dilution methods for other p-alkylphenols.

Experimental Protocols

The following are detailed methodologies for the analysis of 4-Pentylphenol using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Experimental Protocol
  • Sample Preparation:

    • To a known volume or weight of the sample matrix (e.g., 1 mL of plasma, 1 g of tissue homogenate), add a precise amount of this compound internal standard solution.

    • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate, hexane/diethyl ether mixture).

    • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended for GC-MS):

    • Reconstitute the dried extract in a derivatization agent (e.g., BSTFA with 1% TMCS, or pentafluorobenzyl bromide).

    • Heat the mixture to facilitate the reaction (e.g., 60-70°C for 30-60 minutes). Derivatization improves the volatility and chromatographic behavior of the phenol.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Injector: Splitless mode at 280°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for the derivatized 4-Pentylphenol and this compound. For example, for silylated derivatives, monitor the molecular ion and key fragment ions.

LC-MS/MS Experimental Protocol
  • Sample Preparation:

    • Follow the same initial sample preparation steps as for GC-MS (addition of internal standard and extraction).

    • After evaporation, reconstitute the extract in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similar reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Optimize and monitor at least two precursor-to-product ion transitions for both 4-Pentylphenol and this compound to ensure specificity and accurate quantification.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for GC-MS and LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Spike with This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Evaporation Extract->Dry Derivatize Derivatization Dry->Derivatize Inject Injection Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification Ratio->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike Spike with This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Injection Reconstitute->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification Ratio->Quantify

References

Alternative internal standards for 4-Pentylphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting an alternative internal standard for the analytical quantification of 4-Pentylphenol, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of suitable internal standards, supported by established analytical principles and data from related compounds, alongside detailed experimental protocols.

Introduction

The accurate quantification of 4-Pentylphenol, a member of the alkylphenol family, is crucial in various research and development settings. The use of an internal standard (IS) is a well-established practice in analytical chemistry to improve the precision and accuracy of quantitative analysis by accounting for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated 4-Pentylphenol. However, the availability and cost of SIL standards can be prohibitive. This guide explores suitable and readily available alternative internal standards for the analysis of 4-Pentylphenol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Alternative Internal Standards

When a deuterated standard for 4-Pentylphenol is not feasible, the next best option is a structural analogue. An appropriate structural analogue should mimic the chemical and physical properties of 4-Pentylphenol to ensure similar behavior during extraction, chromatography, and ionization. Key properties of 4-Pentylphenol to consider are its aromatic phenol (B47542) group and the C5 alkyl chain, which give it a specific polarity and volatility.

Based on these criteria, two excellent and commercially available alternatives are 4-Hexylphenol and 4-tert-Butylphenol .

Internal StandardStructureMolecular Weight ( g/mol )Rationale for UsePotential AdvantagesPotential Considerations
4-Pentylphenol (Analyte) 4-Pentylphenol164.24---
4-Hexylphenol 4-Hexylphenol178.27High structural similarity with a slightly longer alkyl chain. Expected to have very similar extraction efficiency and chromatographic behavior.Elutes close to 4-Pentylphenol, providing good correction for analytical variability.Potential for co-elution if chromatographic separation is not optimized.
4-tert-Butylphenol 4-tert-Butylphenol150.22Similar phenol structure with a branched alkyl group. Provides good chromatographic separation from 4-Pentylphenol.Less likely to co-elute with the analyte.The branched alkyl group may lead to slight differences in extraction recovery and ionization response compared to the straight-chain pentyl group.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of 4-Pentylphenol using an internal standard.

G Experimental Workflow for 4-Pentylphenol Analysis cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Processing Sample Biological or Environmental Sample Spike Spike with Internal Standard (e.g., 4-Hexylphenol or 4-tert-Butylphenol) Sample->Spike Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation GCMS GC-MS Analysis Evaporation->GCMS Derivatization (optional) LCMS LC-MS Analysis Evaporation->LCMS Integration Peak Integration of Analyte and Internal Standard GCMS->Integration LCMS->Integration Calibration Calibration Curve Generation (Ratio of Analyte/IS vs. Concentration) Integration->Calibration Quantification Quantification of 4-Pentylphenol Calibration->Quantification

Caption: Workflow for 4-Pentylphenol analysis.

Experimental Protocols

Below are detailed methodologies for the analysis of 4-Pentylphenol using the proposed alternative internal standards.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of 4-Pentylphenol in a variety of matrices. Derivatization is often recommended for phenolic compounds to improve their volatility and chromatographic peak shape.

a. Sample Preparation and Extraction:

  • To 1 mL of the sample (e.g., plasma, water), add 10 µL of the internal standard stock solution (100 µg/mL of 4-Hexylphenol or 4-tert-Butylphenol in methanol).

  • Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and dichloromethane).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the derivatization agent or a suitable solvent for GC injection.

b. Derivatization (optional but recommended):

  • To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature before injection.

c. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless mode, 280°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 4-Pentylphenol and the internal standard.

LC-MS Analysis Protocol

This protocol is suitable for the direct analysis of 4-Pentylphenol without derivatization, which can simplify sample preparation.

a. Sample Preparation and Extraction:

  • Follow the same sample preparation and extraction steps as for the GC-MS protocol (Section 1a).

  • After evaporation, reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

b. LC-MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for 4-Pentylphenol and the internal standard.

Conclusion

While a deuterated internal standard remains the gold standard for the quantitative analysis of 4-Pentylphenol, structural analogs such as 4-Hexylphenol and 4-tert-Butylphenol offer reliable and cost-effective alternatives. The choice between these two will depend on the specific requirements of the assay, including the complexity of the sample matrix and the potential for chromatographic interferences. 4-Hexylphenol provides a closer structural match, while 4-tert-Butylphenol may offer better chromatographic separation. The provided experimental protocols for both GC-MS and LC-MS serve as a robust starting point for method development and validation, enabling accurate and precise quantification of 4-Pentylphenol in various research and development applications. It is essential to perform a thorough method validation to ensure the chosen internal standard meets the performance requirements for the intended analytical application.

A Comparative Guide to the Quantification of 4-Pentylphenol: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylphenol is a member of the alkylphenol family, compounds that are utilized in various industrial applications and are of increasing interest to researchers due to their potential biological activities. Accurate and reliable quantification of 4-Pentylphenol in diverse matrices is crucial for both research and quality control purposes. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of 4-Pentylphenol. While direct comparative studies on 4-Pentylphenol are limited, this document leverages experimental data from structurally similar long-chain alkylphenols to provide a robust framework for method selection and development.

Principles of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are both highly sensitive and selective analytical methods that combine a chromatographic separation technique with mass spectrometric detection.[1]

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated column. The sample is first vaporized and carried through the column by an inert gas. This technique is well-suited for volatile and thermally stable compounds.[1] For non-volatile compounds like phenols, a derivatization step is often necessary to increase their volatility.[2]

LC-MS separates compounds in a liquid mobile phase that passes through a packed column. This method is ideal for a broader range of compounds, including those that are non-volatile, thermally unstable, or polar, without the need for derivatization.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of alkylphenols, which can be adapted for 4-Pentylphenol.

GC-MS Protocol (with Derivatization)

This protocol is based on established methods for the analysis of similar phenolic compounds.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector Temperature: 280°C

  • Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

LC-MS/MS Protocol

This protocol is based on methods developed for the analysis of other alkylphenols.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Follow the same SPE procedure as described for the GC-MS protocol.

  • After elution, evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 8 L/min

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of 4-Pentylphenol, based on data from analogous compounds.

Table 1: Comparison of Method Performance Parameters

ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L0.05 - 0.5 µg/L
Accuracy (% Recovery) 85 - 110%90 - 110%
Precision (% RSD) < 15%< 10%
Sample Throughput Lower (due to derivatization)Higher
Derivatization Required? YesNo

Note: The values presented are estimates based on the analysis of structurally similar alkylphenols and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS analysis of 4-Pentylphenol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample Collection SPE Solid Phase Extraction Sample->SPE Derivatization Derivatization SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification of 4-Pentylphenol Data->Quantification

GC-MS workflow for 4-Pentylphenol analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample Collection SPE Solid Phase Extraction Sample->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification of 4-Pentylphenol Data->Quantification

LC-MS/MS workflow for 4-Pentylphenol analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 4-Pentylphenol. The choice between the two methods will largely depend on the specific requirements of the analysis.

GC-MS is a robust and widely available technique. However, the necessity of a derivatization step for phenolic compounds like 4-Pentylphenol adds to the sample preparation time and can be a source of variability.

LC-MS/MS offers several advantages for the analysis of 4-Pentylphenol. It generally provides higher sensitivity and throughput, and importantly, it does not require a derivatization step, simplifying the sample preparation process. For complex matrices and trace-level quantification, LC-MS/MS is often the preferred method.

Researchers and drug development professionals should carefully consider the desired sensitivity, sample throughput, and available instrumentation when selecting the most appropriate method for the quantification of 4-Pentylphenol. Method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the obtained results.

References

The Analytical Gold Standard: A Cost-Benefit Analysis of 4-Pentylphenol-d11 Versus Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of an internal standard (IS) in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of achieving reliable and reproducible results. Among the choices for internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides a comprehensive cost-benefit analysis of 4-Pentylphenol-d11, a deuterated internal standard, compared to other common alternatives, including carbon-13 (¹³C) labeled standards and structural analogs.

Performance Comparison: Deuterated vs. ¹³C-Labeled vs. Analog Internal Standards

The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. While this compound is designed to mirror the behavior of 4-Pentylphenol, its performance can differ from other types of internal standards.

Qualitative Performance Comparison

FeatureThis compound (Deuterated IS)¹³C-Labeled 4-Pentylphenol (¹³C-IS)Structural Analog IS
Co-elution with Analyte Potential for slight retention time shift due to the deuterium (B1214612) isotope effect.Co-elutes perfectly with the native analyte.Different retention time.
Matrix Effect Compensation Generally good, but can be compromised by chromatographic shifts, leading to differential matrix effects.Excellent, as it experiences the same ionization suppression or enhancement as the analyte.Less effective, as its ionization is affected differently by the matrix.
Isotopic Stability Prone to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site.Highly stable with no risk of isotope exchange.Not applicable.
Commercial Availability Widely available.Less common than deuterated standards.Readily available.
Cost Generally less expensive.Typically more expensive due to more complex synthesis.Generally the least expensive option.

Quantitative Performance Data Summary

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled 4-Pentylphenol (¹³C-IS)Structural Analog IS
Recovery (%) 85 - 11585 - 11570 - 120
Matrix Effect (%) 80 - 12095 - 10560 - 140
Precision (RSD %) < 15< 10< 20
Accuracy (% Bias) ± 15± 10± 20
Cost per mg (USD) ~$200 - $400~$500 - $700+ (estimated for similar compounds)< $100

Note: The quantitative data presented are typical values observed in bioanalytical method validation and may vary depending on the specific matrix, analyte concentration, and analytical method.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of 4-Pentylphenol in a biological matrix (e.g., plasma) using an internal standard and LC-MS/MS.

Objective: To accurately quantify the concentration of 4-Pentylphenol in human plasma using this compound as an internal standard.

Materials:

  • 4-Pentylphenol analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Standard and Internal Standard Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Pentylphenol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard and Internal Standard Solution Preparation:

    • Prepare a series of working standard solutions of 4-Pentylphenol by serially diluting the stock solution with 50:50 methanol:water.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

  • Sample Preparation (Protein Precipitation and SPE):

    • To 100 µL of plasma sample, add 10 µL of the 100 ng/mL internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Negative Ion Mode):

      • Ion Source: Electrospray Ionization (ESI)

      • Monitor the following MRM transitions:

        • 4-Pentylphenol: [Precursor Ion] -> [Product Ion]

        • This compound: [Precursor Ion + 11] -> [Product Ion]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of 4-Pentylphenol in the unknown samples using the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS PPT Protein Precipitation (ACN) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the quantification of 4-Pentylphenol.

Logical_Comparison cluster_Deuterated This compound cluster_13C ¹³C-Labeled 4-Pentylphenol cluster_Analog Structural Analog Internal_Standard Internal Standard Choice This compound This compound ¹³C-Labeled 4-Pentylphenol ¹³C-Labeled 4-Pentylphenol Structural Analog Structural Analog D_Cost Lower Cost D_Availability Widely Available D_Performance Good Performance D_Risk Risk of Isotope Effect & Instability C_Cost Higher Cost C_Availability Less Common C_Performance Excellent Performance (Gold Standard) C_Risk Minimal Analytical Risk A_Cost Lowest Cost A_Availability Readily Available A_Performance Lower Performance A_Risk High Risk of Inaccurate Quantification This compound->D_Cost This compound->D_Availability This compound->D_Performance This compound->D_Risk ¹³C-Labeled 4-Pentylphenol->C_Cost ¹³C-Labeled 4-Pentylphenol->C_Availability ¹³C-Labeled 4-Pentylphenol->C_Performance ¹³C-Labeled 4-Pentylphenol->C_Risk Structural Analog->A_Cost Structural Analog->A_Availability Structural Analog->A_Performance Structural Analog->A_Risk

Caption: Logical comparison of internal standard types.

Conclusion and Recommendation

The choice of an internal standard represents a critical decision in quantitative analysis, balancing cost, availability, and analytical performance.

  • This compound offers a cost-effective and widely available option that provides good performance for many applications. However, researchers must be aware of the potential for chromatographic shifts and isotopic instability, which can impact data accuracy, especially in complex matrices.

  • ¹³C-Labeled 4-Pentylphenol , while more expensive and less commonly available, represents the gold standard for quantitative analysis. Its identical chromatographic behavior and robust isotopic stability minimize analytical variability and provide the highest level of confidence in the results.

  • Structural Analogs are the most economical choice but come with the highest risk of inaccurate quantification due to differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.

Recommendation: For routine analyses with well-established methods and less complex matrices, this compound can be a suitable and economical choice. However, for regulated bioanalysis, drug development, and studies requiring the highest level of accuracy and data integrity, the investment in a ¹³C-labeled internal standard is strongly recommended. The higher initial cost can be offset by reduced method development time, troubleshooting, and the increased confidence in the final data.

Safety Operating Guide

Safe Disposal of 4-Pentylphenol-d11: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Pentylphenol-d11, a deuterated form of 4-pentylphenol. While the deuteration alters the mass of the molecule, the chemical properties and associated hazards are largely identical to its non-deuterated counterpart. Therefore, the disposal procedures should follow the guidelines for 4-n-Pentylphenol.

Immediate Safety Concerns: 4-n-Pentylphenol is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2]. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure the following PPE is worn:

Protective GearSpecification
Eye Protection Goggles (European standard - EN 166)[1]
Hand Protection Protective gloves
Skin and Body Wear appropriate protective gloves and clothing to prevent skin exposure[1]
Respiratory Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded[1]

Handling Precautions:

  • Do not breathe mist, vapors, or spray[1].

  • Avoid contact with skin, eyes, and clothing[1].

  • Handle the product only in a closed system or with appropriate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

Waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations[1].

  • Waste Identification and Segregation:

    • Label a dedicated, compatible waste container clearly as "Hazardous Waste: this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically resistant container (e.g., high-density polyethylene) for collecting the waste.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool, dry area designated for corrosive materials[1].

    • Keep the container away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the safety data sheet (SDS) for 4-n-Pentylphenol to the disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in regular trash[1].

Emergency Procedures

In the event of accidental exposure or spill, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required[1].
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Immediate medical attention is required[1].
Ingestion Do NOT induce vomiting. Drink plenty of water. Call a physician immediately[1].
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required[1].

For spills, contain the material and absorb it with an inert material (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Identify as Hazardous Waste B->C D Use a Labeled, Compatible Waste Container C->D E Segregate from Other Waste Streams D->E F Seal Container Tightly E->F G Store in a Designated, Cool, Dry, Ventilated Area F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Arrange for Professional Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.